Chol-N3

Catalog No.
S12871002
CAS No.
M.F
C24H39N3O
M. Wt
385.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chol-N3

Product Name

Chol-N3

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-azidopentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C24H39N3O

Molecular Weight

385.6 g/mol

InChI

InChI=1S/C24H39N3O/c1-16(5-4-14-26-27-25)20-8-9-21-19-7-6-17-15-18(28)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,16,18-22,28H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1

InChI Key

YLJZGEPWZDKPTI-OLSVQSNTSA-N

SMILES

Array

Canonical SMILES

CC(CCCN=[N+]=[N-])C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCN=[N+]=[N-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Chol-PEO₂₂-N₃: A Related Compound for Drug Delivery

Author: Smolecule Technical Support Team. Date: February 2026

While not "Chol-N3" itself, a macromolecule called Chol-PEO₂₂-N₃ has been researched as a nanocarrier. Its structure and known roles are summarized in the table below.

Attribute Description of Chol-PEO₂₂-N₃
Chemical Structure Amphiphilic molecule: hydrophobic cholesterol segment conjugated to hydrophilic poly(ethylene oxide) chain terminated with an azide (-N₃) group [1].
Primary Documented Role Forms core-shell nanoparticles (NPs) for delivery of hydrophobic drugs (e.g., Ursolic Acid); azide group enables further functionalization via "click chemistry" [1].
Function in Lipid Metabolism Acts as a drug delivery vehicle; its cholesterol core facilitates loading of lipophilic drugs, but it is not documented as a direct modulator of metabolic pathways [1].

Experimental Protocols for Nanoparticle Characterization

The research on Chol-PEO₂₂-N₃ nanoparticles provides detailed methodologies that are standard in the field for characterizing new drug carriers.

  • Nanoparticle Preparation: NPs are formed via nanoprecipitation. The amphiphilic macromolecule (5.0 mg) is dissolved in an organic solvent mixture (THF:acetone, 25:75 v/v). This organic phase is then injected into water (5.0 mL) at a rate of 1 mL/min. The organic solvent is subsequently evaporated at 30°C for 48 hours [1].
  • Drug Loading: To produce drug-loaded NPs, the model drug (e.g., 0.25 mg of Ursolic Acid) is co-dissolved with the amphiphilic macromolecule in the organic phase before nanoprecipitation [1].
  • Structural Characterization:
    • Size and Polydispersity: Analyzed by Dynamic Light Scattering (DLS), which provides the hydrodynamic radius (R_H) and polydispersity index (PDI) [1].
    • Surface Charge: Measured as zeta potential via electrophoretic mobility [1].
    • Morphology: Visualized using Cryogenic Transmission Electron Microscopy (Cryo-TEM) [1].
  • Drug Release Kinetics: Evaluated using dialysis membranes (e.g., cellulose membranes with MWCO 8-10 kDa) against a release medium, with quantification of the released drug over time [1].

Research Pathways for Lipid Metabolism Mechanisms

Although a direct mechanism for this compound is unavailable, the diagram below outlines a general research workflow to investigate how a novel compound might modulate lipid metabolism, based on established pathways and targets [2] [3] [4].

g1_wf Experimental Workflow for Lipid Metabolism Research cluster_targets Key Molecular Targets start Novel Compound (e.g., this compound) in_vitro In Vitro Screening start->in_vitro in_vivo In Vivo Validation in_vitro->in_vivo ldlr LDL Receptor Activity in_vitro->ldlr pcsk9 PCSK9 Expression in_vitro->pcsk9 cyp7a1 CYP7A1 (Bile Acid Synthesis) in_vitro->cyp7a1 hmgcr HMGCR (Cholesterol Synthesis) in_vitro->hmgcr srebp2 SREBP-2 (Transcription Factor) in_vitro->srebp2 mech Mechanistic Investigation in_vivo->mech hmgrr hmgrr

Experimental Workflow for Lipid Metabolism Research

How to Propose a Mechanism of Action

To propose a mechanism for a compound like this compound, you can investigate its effects on established regulators of cholesterol metabolism [2] [3] [4]. The table below lists key targets and their functions.

Target Function in Lipid Metabolism Experimental Approach
SREBP-2 Master transcription factor controlling cholesterol synthesis gene expression [3]. Measure mRNA/protein levels (e.g., RT-PCR, Western Blot) in liver cells or tissue [3].
HMGCR Rate-limiting enzyme in the de novo cholesterol biosynthesis pathway [2] [3]. Assess enzyme activity and gene expression; statins are known inhibitors [2].
PCSK9 Binds to LDL receptors, promoting their degradation; inhibitors increase LDL clearance [2] [3]. Quantify circulating PCSK9 levels and hepatic LDLR protein expression [3].
CYP7A1 Rate-limiting enzyme in the classic bile acid synthesis pathway, major cholesterol clearance route [2] [3]. Measure mRNA levels, fecal bile acid content, and serum 7α-hydroxy-4-cholesten-3-one (C4) [3].
LDL-C Uptake Overall functional readout of hepatic cholesterol clearance capacity [4]. Track fluorescently labeled LDL in cells or measure plasma LDL-C levels in animal models [4].

I hope this structured technical information provides a solid foundation for your research. The experimental protocols and key targets outlined here should be directly applicable to designing studies for "this compound."

References

Chol-N3 biochemical pathways and targets

Author: Smolecule Technical Support Team. Date: February 2026

Chol-N3 Technical Overview

This compound is a synthetic derivative of cholesterol functionalized with a polyethylene glycol (PEG) linker and a terminal azide (N3) group [1]. It is not typically studied for its own inherent biochemical pathways but is widely used as a tool in bioorthogonal chemistry to label and manipulate cellular cholesterol or to create targeted delivery systems [2].

The table below summarizes its core characteristics:

Property Description
Common Use Lipophilic lipid-PEG conjugate used to make targeted liposomes, improve drug circulation time, and serve as a non-viral transfection reagent [1].
Structure Cholesterol - PEG (Spacer) - N3 (Azide group) [1].
PEG Molecular Weight 1,000 Da (a common size, others may exist) [1].
Functional Groups Cholesterol (for membrane incorporation) and Azide (for click chemistry) [1].
Solubility Good water solubility [1].
Storage Should be stored under inert gas (nitrogen or argon) at -20°C and protected from light [1].

Primary Applications & Workflow

The power of this compound lies in the azide group, which selectively reacts with molecules containing a paired "click chemistry" group (e.g., DBCO or cyclooctyne) without interfering with native biological processes [2]. The general workflow involves two key steps, visualized in the diagram below.

G A Step 1: Metabolic Labeling A1 Incubate cells with this compound A->A1 B Step 2: Bioorthogonal Conjugation B1 Add DBCO-modified cargo (e.g., drug, nanoparticle, antibody) B->B1 A2 This compound incorporates into cell membranes A1->A2 A2->B1 Cells are now 'N3-labeled' B2 Rapid, copper-free click reaction (N3 + DBCO) B1->B2 B3 Cargo is covalently attached to target cell B2->B3

Research workflow for this compound labeling and targeting.

Relevant Cholesterol Signaling Pathways

While this compound is a tool, it is used to study or target critical biological pathways driven by native cholesterol. The diagram below illustrates two major cholesterol-sensing pathways relevant to disease research.

G cluster_1 LYCHOS (GPR155) Pathway cluster_2 Hepatocyte TAZ Activation Pathway A1 High Lysosomal Cholesterol A2 LYCHOS Binds Cholesterol A1->A2 A3 Conformational Change (Contracted State) A2->A3 A4 Disrupts GATOR1-KICSTOR Interaction A3->A4 A5 Activates mTORC1 Signaling A4->A5 B1 Increased Hepatocyte Cholesterol B2 sAC (ADCY10) Activation B1->B2 B3 Calcium Release & RhoA Activation B2->B3 B4 Inhibits β-TrCP/ Proteasome Degradation B3->B4 B5 TAZ Stabilization & NASH Fibrosis Promotion B4->B5

Key cholesterol-sensing pathways. LYCHOS couples cholesterol abundance to mTORC1 signaling [3], while hepatocyte cholesterol promotes fibrosis via TAZ stabilization [4].

Research Context & Potential Targets

The pathways above are examples of why cholesterol targeting is therapeutically relevant. For instance:

  • NASH/Therapeutic Targets: Research has identified specific cholesterol metabolism-related genes (MVK, HMGCS1, TM7SF2, FDPS) as diagnostic biomarkers and potential therapeutic targets for Non-Alcoholic Fatty Liver Disease (NAFLD) [5].
  • Cancer/Therapeutic Targets: In cancer, the IGF2BP3-FASN axis drives lipid metabolism and brain metastasis in non-small cell lung cancer, suggesting that targeting this pathway could be a promising strategy [6].

References

Chol-N3 receptor binding and signaling pathways

Author: Smolecule Technical Support Team. Date: February 2026

Cholesterol-Sensing Receptors and Key Proteins

The table below summarizes some important cholesterol-related receptors and their signaling pathways identified in the search results.

Receptor/Protein Endogenous Ligand Key Signaling Pathway Primary Biological Role
CH25H / 25HC [1] Cholesterol (substrate) CH25H-25HC-STING Axis Converts cholesterol to 25-hydroxycholesterol (25HC); in MDSCs, 25HC suppresses cGAS-STING to enhance immunosuppressive function [1].
LYCHOS (GPR155) [2] Cholesterol LYCHOS-mTORC1 Pathway Lysosomal cholesterol sensor; couples cholesterol availability to mTORC1 activation via GATOR1-Rag GTPase modulation [2].
NPC1 [3] Cholesterol Lysosomal Cholesterol Efflux Lysosomal membrane protein promoting cholesterol export; inhibits mTORC1 signaling [3].
LXRα [3] Oxysterols (e.g., 25HC) LXRα-Mediated Transcription Nuclear receptor activated by oxysterols; upregulates genes like ABCA1/ABCG1 for cholesterol efflux [3].

Experimental Approaches for Cholesterol Receptor Research

Based on the methodologies from the search results, here are common techniques used to study the function of cholesterol-sensing receptors.

  • Genetic Manipulation:

    • Gene Knockdown/Knockout: Generating myeloid-specific Ch25h knockdown mice to study its role in the immunosuppressive function of Myeloid-Derived Suppressor Cells (MDSCs) [1].
    • Site-Directed Mutagenesis: Creating point mutations (e.g., Y57A in LYCHOS) to disrupt cholesterol binding and study its functional impact [2].
  • Functional Assays:

    • Cell Migration: Using microfluidic chemotaxis chambers to assess directed cell migration towards chemoattractants like CXCL12 after cholesterol depletion [4].
    • Immunosuppression Assays: Evaluating T cell proliferation suppression by MDSCs after modulation of CH25H and 25HC levels [1].
    • Signal Transduction Analysis: Employing Western blotting to detect phosphorylation of key signaling molecules (e.g., ERK, Akt, STING, TBK1) in pathways downstream of receptor activation [1] [4].
  • Biophysical and Structural Techniques:

    • Single-Particle Tracking (SPT): Visualizing and quantifying receptor nanoclustering and lateral dynamics in the cell membrane using TIRF microscopy [4].
    • Cryo-Electron Microscopy (Cryo-EM): Determining high-resolution structures of receptors (e.g., LYCHOS) in complex with cholesterol or its analogues to understand the structural basis of cholesterol sensing [2].
    • Fluorescence Resonance Energy Transfer (FRET): Investigating receptor dimerization or conformational changes using FRET and Fluorescence Lifetime Imaging Microscopy (FLIM) [4].
  • Biochemical Analysis:

    • Lipidomics: Using Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS or UHPLC-MS) to precisely measure cellular levels of cholesterol, 25HC, and other lipids [1] [4].
    • Ligand Binding: Using flow cytometry with fluorescently labeled ligands (e.g., CXCL12-ATTO700) to assess receptor binding affinity and occupancy [4].

CH25H / 25HC Signaling Pathway in Colorectal Cancer

The diagram below illustrates the signaling pathway mediated by the cholesterol metabolite 25-hydroxycholesterol (25HC) in Myeloid-Derived Suppressor Cells (MDSCs) within the colorectal cancer tumor microenvironment [1].

G Cholesterol Cholesterol CH25H Enzyme: CH25H Cholesterol->CH25H  Oxidation Metabolite Metabolite: 25HC CH25H->Metabolite STING cGAS-STING Pathway Metabolite->STING  Suppresses ARG1 Immunosuppressive Molecule ARG1 Metabolite->ARG1  Leads to Derepression TBK1_RIPK3 TBK1-RIPK3 Complex STING->TBK1_RIPK3  Inhibits TBK1_RIPK3->ARG1  Represses (When Active) Immunosuppression Enhanced Immunosuppression ARG1->Immunosuppression

CH25H/25HC pathway suppresses STING to increase ARG1 and immunosuppression.

This pathway shows how metabolic reprogramming in the tumor microenvironment can lead to immune evasion. The key mechanism is disinhibition: 25HC does not directly activate ARG1 but instead suppresses the cGAS-STING pathway, which normally represses ARG1. This releases the "brake" on ARG1 expression [1].

References

Quantitative Pharmacokinetic Data from Preclinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key pharmacokinetic parameters for BAY 60-5521, a CETP inhibitor, derived from animal studies as part of a human dose prediction strategy [1].

Parameter Species Value Administration Key Finding for Human Prediction
Volume of Distribution Human (Predicted) Larger (PBPK vs. allometric) N/A PBPK modeling predicted greater tissue distribution than allometric scaling [1]
Elimination Half-life Human (Predicted) Longer (PBPK vs. allometric) N/A The longer half-life influenced the predicted dosing regimen [1]
Potentially Effective Dose Human (Predicted) 51 mg N/A Combined PK/PD scaling and PBPK approach estimated this first-in-human dose [1]

Detailed Experimental Protocols

Here are methodologies for key experiments in pharmacokinetic and absorption studies, which can be adapted for related compounds.

Preclinical Pharmacokinetic Study in Animals

This protocol details the in vivo pharmacokinetic studies conducted for BAY 60-5521 [1].

  • Animal Models: NMRI mice, CETP-transgenic mice, Wistar rats, and beagle dogs.
  • Formulation: Compound dissolved in 10% ethanol, 10% Solutol HS15, and 80% water (v/v/v).
  • Dosing:
    • Intravenous (IV): Administered as a bolus (mice, rats) or short infusion (dogs) via a caudal or cephalic vein.
    • Oral (PO): Administered via stomach tube.
  • Sample Collection: Blood samples were drawn at pre-defined time points up to 24 hours post-dose. Plasma was obtained by centrifugation and stored frozen (-15°C) before analysis.
  • Bioanalysis:
    • Technique: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
    • Sample Preparation: Protein precipitation.
    • Validation: The assay was fully validated, with a working range of 0.500 µg/L to 500 µg/L.
  • Data Analysis: Plasma concentration-time data were evaluated using non-compartmental methods (Kincalc software) to determine parameters like AUC and Cmax.
In Vitro Drug Absorption Model

This protocol describes the creation of a human intestinal organoid-derived monolayer to predict drug absorption [2].

  • Model Construction:
    • Source: Duodenal organoids derived from human intestinal crypts.
    • Platform: Cells are cultured on Transwell inserts coated with a combination of iMatrix-511 and fibronectin.
    • Culture Process:
      • Expansion: Organoid-derived single cells are expanded in a specialized medium (e.g., IntestiCult or WENRAIFYg) to form a proliferating monolayer.
      • Differentiation: The medium is switched to one without Wnt3a, R-spondin1, nicotinamide, and SB202190 to promote differentiation into mature enterocytes.
  • Model Validation:
    • Barrier Function: Measured by Transepithelial Electrical Resistance (TEER).
    • Gene Expression: Confirmation of enterocyte markers (SI, ALPI), drug transporters (ABCB1/P-gp), and drug-metabolizing enzymes (CYP3A4) via qPCR.
    • Functionality: Assessment of CYP3A enzyme activity and tolerance to simulated intestinal fluids (FaSSIF).
  • Permeability Assessment: The permeability of test drugs across the monolayer is measured and correlated with human absorption (Fa) data.

Mechanisms & Pathways: PUFA Absorption & Transport

While not specific to Chol-N3, the absorption and transport of polyunsaturated fatty acids (PUFAs) share common pathways with other lipid compounds. The following diagram illustrates the key mechanisms by which PUFAs like DHA and ARA are taken up by the body and transported to critical sites of action, such as the brain [3].

G cluster_diet Dietary Intake cluster_liver Liver: Synthesis & Packaging cluster_blood Bloodstream Transport cluster_bbb Blood-Brain Barrier Crossing cluster_brain Brain: Metabolism & Function Liver Liver Synthesis Enzymatic Synthesis (∆6 desaturase, elongases) Liver->Synthesis Blood Blood Circulation Circulation as Lipoprotein-Bound Esters Blood->Circulation Endothelial Endothelial Uptake Uptake into Endothelial Cells Endothelial->Uptake Brain Brain Esterification Esterification into Membrane Phospholipids Brain->Esterification Diet Dietary PUFAs (ALA, LNA) Diet->Liver Lipoproteins Packaging into Lipoproteins (VLDL, LDL, HDL) Synthesis->Lipoproteins Lipoproteins->Blood Circulation->Endothelial MFSD2A MFSD2A Transport (Sodium-dependent) Uptake->MFSD2A  MFSD2A Transport Passive Passive Diffusion (of non-albumin bound FAs) Uptake->Passive  Passive Diffusion Endocytosis Receptor-Mediated Endocytosis (vLDLR, LDLR, HDLR) Uptake->Endocytosis  Receptor-Mediated Endocytosis FABPs Binding to Cytoplasmic FABPs MFSD2A->FABPs Passive->FABPs Endocytosis->FABPs Release Release into Brain (via FATPs or Diffusion) FABPs->Release Release->Brain Liberation Liberation as Free FAs (for signaling, energy) Esterification->Liberation

Diagram of PUFA Transport: This chart outlines the journey of dietary PUFAs from liver synthesis and packaging into lipoproteins, through bloodstream transport, to their final uptake into the brain via specific mechanisms at the blood-brain barrier [3].

References

Chol-N3 endogenous synthesis and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Cholesterol Synthesis & Homeostasis

Cholesterol homeostasis in mammals is a balance between de novo synthesis, dietary absorption, cellular efflux, transport, and conversion to other molecules, such as bile acids [1] [2]. The synthesis pathway involves over 20 enzymatic reactions that convert acetyl-CoA into cholesterol.

The table below summarizes the key biomarkers and enzymes involved in cholesterol synthesis and regulation.

Marker/Enzyme Type Primary Function/Role Regulation & Notes
Lathosterol [1] Biomarker Immediate precursor in the Kandutsch–Russell cholesterol biosynthesis pathway. Surrogate marker for estimating hepatic cholesterol synthesis.
Desmosterol [1] Biomarker Immediate precursor in the Bloch cholesterol biosynthesis pathway. Surrogate marker for estimating hepatic cholesterol synthesis.
HMGCR [3] [4] Enzyme Rate-limiting enzyme; converts HMG-CoA to mevalonate. Inhibited by phosphorylation and statins; transcriptionally regulated by SREBP2.
Squalene Monooxygenase (SM) [3] Enzyme Second rate-limiting enzyme; catalyzes the epoxidation of squalene. Degraded via the ubiquitin-proteasome system in high sterol conditions.
SC4MOL [3] Enzyme First enzyme in the C4-demethylation complex. Targeted for degradation by the E3 ubiquitin ligase MARCHF6; sensitive to sterol levels.
SREBP2 [2] Transcription Factor Master transcriptional regulator of cholesterol synthesis genes. Activated under low cholesterol conditions; upregulates HMGCR, LDLR, etc.
MARCHF6 [3] E3 Ubiquitin Ligase Post-translational regulator; targets multiple cholesterol synthesis enzymes for degradation. Acts as a sterol and NADPH sensor; targets HMGCR, SM, LDM, DHCR24, and SC4MOL.

The following diagram illustrates the core regulatory pathway of cholesterol synthesis, centered on SREBP2 activation, and highlights key enzymes targeted for degradation by MARCHF6.

cholesterol_pathway LowCholesterol Low Intracellular Cholesterol SCAP_SREBP2 SCAP-SREBP2 Complex in ER LowCholesterol->SCAP_SREBP2 Triggers GolgiTransport Transport to Golgi Apparatus SCAP_SREBP2->GolgiTransport SREBP2_Cleavage Proteolytic Cleavage by S1P/S2P GolgiTransport->SREBP2_Cleavage activeSREBP2 Active SREBP2 (Nucleus) SREBP2_Cleavage->activeSREBP2 TargetGenes Transcription of Target Genes activeSREBP2->TargetGenes HMGCR HMGCR TargetGenes->HMGCR Synthesis LDLR LDLR TargetGenes->LDLR Synthesis SQLE SQLE TargetGenes->SQLE Synthesis MARCHF6 MARCHF6 E3 Ligase (Sterol Sensor) EnzymeDegradation Ubiquitination & Proteasomal Degradation of Enzymes MARCHF6->EnzymeDegradation High Sterols/NADPH EnzymeDegradation->HMGCR Degrades EnzymeDegradation->SQLE Degrades

Regulation of cholesterol synthesis via SREBP2 and MARCHF6.

Experimental Protocols & Key Data

For researchers, quantifying cholesterol synthesis and its metabolic impact is crucial. Here are methodologies and key findings from recent studies.

Measuring Cholesterol Synthesis In Vivo

A 2025 study on Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) provides a protocol for assessing whole-body cholesterol homeostasis [1].

  • Objective: To examine alterations in cholesterol synthesis and absorption in MASLD patients compared to healthy individuals.
  • Subjects: 124 MASLD patients and 43 healthy controls.
  • Methodology:
    • Biomarker Measurement: Plasma levels of non-cholesterol sterols (NCSs) were measured via mass spectrometry.
    • Synthesis Markers: Lathosterol (Kandutsch–Russell pathway) and desmosterol (Bloch pathway).
    • Absorption Markers: Campesterol, β-sitosterol, and stigmasterol (phytosterols).
    • Data Analysis: Absolute concentrations and ratios (e.g., lathosterol/campesterol) were calculated. Correlations with non-invasive hepatic steatosis indices (FLI, HSI, TyG index) were analyzed.
  • Key Findings (Summarized in Table):
Parameter MASLD Group Control Group p-value Interpretation
Lathosterol Higher Lower 0.006 Significantly increased cholesterol synthesis
Desmosterol Slightly Elevated Lower 0.472 (NS) Trend towards increased synthesis
Phytosterols No significant difference No significant difference >0.05 Cholesterol absorption efficiency unchanged
Lathosterol/β-sitosterol Higher Lower <0.05 Homeostasis shifted toward synthesis
FLI, HSI, TyG Positive correlation with lathosterol/desmosterol - <0.05 Synthesis markers predict liver steatosis

NS: Not Significant. Data adapted from [1].

Investigating Post-Translational Regulation In Vitro

A 2023 cell biology study uncovered how specific enzymes in the cholesterol synthesis pathway are regulated post-translationally [3].

  • Objective: To determine if enzymes of the C4-demethylation complex (SC4MOL, NSDHL, HSD17B7) are substrates for the E3 ubiquitin ligase MARCHF6.
  • Cell Models: Human-derived (Huh7, HEK293T) and Chinese hamster ovary (CHO-7) cell lines.
  • Methodology:
    • Gene Manipulation: Transfection with plasmids (e.g., SC4MOL-V5) or siRNA (e.g., against MARCHF6).
    • Sterol Modulation: Treatment with sterol depletion media (e.g., lipoprotein-deficient serum) or sterol excess (e.g., cholesterol + 25-hydroxycholesterol).
    • Protein Turnover Assessment: Cycloheximide chase experiments to monitor protein degradation over time.
    • Functional Assay: Measurement of total cellular cholesterol after siRNA-mediated SC4MOL depletion.
  • Key Findings:
    • SC4MOL was identified as a substrate for MARCHF6 and is rapidly degraded in a sterol-dependent manner.
    • Depletion of SC4MOL led to a significant decrease in total cellular cholesterol, underscoring its critical role in the pathway.
    • This highlights MARCHF6 as a central post-translational regulator that coordinates the shutdown of cholesterol synthesis at multiple key steps [3].

Research Implications and Future Directions

The findings from the search results have significant implications for disease research and drug development.

  • Metabolic Disease: The shift toward endogenous cholesterol synthesis in MASLD suggests that targeting synthesis enzymes, rather than absorption, could be a more effective therapeutic strategy [1] [2].
  • Cancer Metabolism: A 2025 meta-analysis confirmed that high expression of cholesterol synthesis and esterification markers (like SQLE and SOAT1) in solid tumors is strongly associated with poorer survival and more aggressive disease, highlighting them as robust prognostic markers and therapeutic targets [5].
  • Lysosomal Storage Disorders: Juvenile CLN3 disease has been identified as a lysosomal cholesterol storage disorder with striking similarities to Niemann-Pick Type C (NPC) disease, suggesting that potential treatments for NPC may be beneficial for JNCL patients [6].

Guidance on "Chol-N3" and Further Research

Based on the search results, here is some guidance for your research:

  • The Term "this compound": This specific term was not found in the available scientific literature. It is possible that it refers to a specific, newly synthesized compound not yet widely published, or it may be an internal company/organization designation.
  • Suggested Research Avenues:
    • To investigate a novel compound, the experimental protocols above, particularly the cell-based methods from [3], provide an excellent starting point for assessing its impact on cholesterol synthesis.
    • If your research involves lipid metabolism more broadly, the metabolism of n-3 polyunsaturated fatty acids (e.g., DHA and EPA) is a well-established field. These fatty acids can modify phospholipid membranes and influence inflammatory pathways, which indirectly interacts with cholesterol biology [7] [8] [9].

References

Chol-N3 cellular uptake and distribution mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Cellular Uptake Mechanisms

The internalization of lipid-based carriers similar to Chol-N3 is an active process, with the specific pathway heavily influenced by the nanoparticle's composition and cell type.

  • Primary Mechanism: Endocytosis: Uptake is generally time- and concentration-dependent, significantly inhibited at low temperatures and by ATP depletion, confirming an energy-dependent process [1].
  • Key Pathways and Inhibitors: Researchers use specific inhibitors to decipher the contributions of different endocytic routes. The table below summarizes findings from a study on cationic nanostructured lipid carriers (cNLCs), which share functional similarities with cholesterol probes [1].
Inhibitor Targeted Pathway Effect in 3T3-L1 Cells Effect in MCF-7 Cells
Sodium Azide + 2-Deoxy-D-Glucose ATP Depletion (General Endocytosis) Strong inhibition [1] Strong inhibition [1]
Dynasore Dynamin (Clathrin-mediated, Caveolae) Moderate inhibition [1] Information missing from search results
Chlorpromazine Clathrin-Mediated Endocytosis Moderate inhibition [1] Information missing from search results
5-[N-Ethyl-N-isopropyl] Amiloride (EIPA) Macropinocytosis Strong inhibition [1] Weak inhibition [1]
Nystatin Caveolae-Mediated Endocytosis Weak inhibition [1] Information missing from search results

These results suggest macropinocytosis is a major pathway in 3T3-L1 cells, while the mechanisms in MCF-7 cells are less defined and may involve other or multiple concurrent pathways [1].

Intracellular Distribution and Trafficking

Once internalized, lipid nanoparticles and cholesterol analogues typically traffic through the endolysosomal system, and their structural properties can dramatically alter their distribution and functional efficiency.

  • General Trafficking Route: Confocal microscopy studies show that lipid nanoparticles are internalized into vesicles and trafficked through the endolysosomal system, with significant colocalization with lysosomal markers like LysoTracker [1].
  • Impact of Cholesterol Structure: Research on LNPs with modified cholesterol structures reveals that specific alterations can enhance intracellular delivery. For instance, incorporating C-24 alkyl phytosterols like β-sitosterol creates enhanced LNPs (eLNPs) with superior gene transfection [2].
    • These eLNPs exhibit higher cellular uptake and retention [2].
    • 3D single-particle tracking shows they have enhanced intracellular mobility, suggesting more efficient trafficking toward pathways that facilitate endosomal escape [2].
    • Cryo-TEM analysis shows these eLNPs have a polyhedral shape, unlike the spherical shape of standard LNPs, indicating that cholesterol structure influences nanoparticle morphology and, consequently, its intracellular behavior [2].

The following diagram illustrates the general workflow for studying the uptake and distribution of such probes, from cellular entry to final localization.

G cluster_path Mechanism Elucidation Start Start: Probe Addition Uptake Cellular Uptake Start->Uptake Endocytosis Energy-Dependent Endocytosis Uptake->Endocytosis Inhibitors Pathway Inhibition Test Endocytosis->Inhibitors Pathways Pathway Analysis Inhibitors->Pathways Inhibitors->Pathways Vesicle Entrapment in Endocytic Vesicles Pathways->Vesicle Confirmed Trafficking Endolysosomal Trafficking Vesicle->Trafficking Lysosome Lysosomal Localization Trafficking->Lysosome Cytosol Potential Cytosolic Release/Distribution Lysosome->Cytosol Inefficient Escape Analysis Imaging & Analysis Cytosol->Analysis

Experimental Protocols for Uptake and Distribution Studies

To investigate the mechanisms of this compound, you can adapt established protocols used for studying similar lipid nanoparticles.

Protocol 1: Inhibitor Studies to Determine Uptake Pathways [1]

  • Cell Seeding: Plate cells (e.g., 3T3-L1, MCF-7) in appropriate multi-well plates and culture until ~70-90% confluent.
  • Pre-treatment: Incubate cells with different pharmacological inhibitors for 1 hour:
    • Chlorpromazine (e.g., 10 µg/mL) to inhibit clathrin-mediated endocytosis.
    • EIPA (e.g., 50 µM) to inhibit macropinocytosis.
    • Dynasore (e.g., 80 µM) to inhibit dynamin.
    • Nystatin (e.g., 25 µg/mL) to inhibit caveolae-mediated endocytosis.
    • Sodium Azide/2-Deoxy-D-Glucose (e.g., 10 mM each) to deplete ATP.
    • Include a control with no inhibitor.
  • Probe Incubation: Add this compound to the cells (e.g., at 15-25 µM [3]) and incubate for a set time (e.g., 30 minutes to 4 hours) in the continued presence of inhibitors.
  • Analysis: Wash cells, trypsinize, and analyze cellular fluorescence via flow cytometry to quantify uptake inhibition.

Protocol 2: Visualizing Distribution via Confocal Microscopy [1] [3]

  • Cell Preparation: Seed cells onto glass-bottom confocal dishes.
  • Probe Transfection: Incubate cells with this compound (e.g., 15-25 µM for 16 hours [3]).
  • Lysosomal Staining: Co-incubate cells with LysoTracker (e.g., LysoTracker Green DND-26, 50 nM) for 1-2 hours before imaging to label acidic compartments.
  • Imaging: Use a confocal laser scanning microscope with appropriate laser lines and filters for this compound (e.g., Nile Red channel if using a similar dye [1]) and LysoTracker.
  • Colocalization Analysis: Quantify the degree of colocalization between this compound and LysoTracker signals using software like ImageJ (with plugins such as JaCoP) to calculate Pearson's or Manders' correlation coefficients.

Knowledge Gaps and Research Directions

The current data provides a foundational understanding, but key aspects of this compound specifically remain unexplored.

  • Direct Evidence for this compound: The search results confirm this compound's use for visualizing nanoscale domains but do not contain explicit studies on its specific endocytic mechanism or detailed trafficking kinetics [3].
  • Influence of "Click Chemistry": The impact of the azide group on this compound's interaction with membrane lipids, its partitioning into cholesterol-rich microdomains, and its potential to alter natural cholesterol trafficking is not yet defined.
  • Quantitative Dynamics: Parameters like the precise internalization rate constants and the efficiency of endosomal escape for this compound remain areas for future investigation.

To bridge these gaps, you could:

  • Perform the inhibitor and colocalization studies outlined above specifically with this compound.
  • Use super-resolution microscopy (dSTORM/pALM) as intended with this compound to visualize its distribution at the nanoscale [3].
  • Employ single-particle tracking to study the real-time diffusion dynamics of this compound within the plasma membrane and inside cells [2].

References

Key Research Themes in Cholesterol & Lipid Biology

Author: Smolecule Technical Support Team. Date: February 2026

The term "N3" in the search results primarily appears in two distinct contexts: as a specific chemical position in synthetic compounds and in reference to a class of dietary fatty acids (n-3 PUFAs). The table below summarizes the three most relevant research fronts identified.

Research Theme Key Finding / Mechanism Experimental Models & Techniques Relevance & Potential Link to "Chol-N3"
1. LDL Receptor Structure [1] First 3D map of LDL binding to its receptor, revealing molecular details of cholesterol clearance. [1] Techniques: Cryo-electron microscopy, cloud computing for data processing. [1] "N3" not mentioned. A foundational discovery for rational drug design targeting LDL cholesterol.
2. Oxygen-Sensing & Cholesterol Synthesis [2] Hypoxia triggers SREBP2 degradation via MARCHF6 ligase, overriding sterol-sensing to shut down synthesis. [2] Models: HeLa, HepG2, HEK293T cells. Techniques: SREBP2/HMGCR knock-in reporters, immunoblotting, LC-MS, proteasome inhibition. [2] "N3" not mentioned. A paradigm shift in understanding cholesterol regulation in low-oxygen environments (e.g., tumors).
3. n-3 Polyunsaturated Fatty Acids (n-3 PUFAs) [3] n-3 PUFAs (EPA/DHA) reduce fat mass by increasing hepatic fatty acid oxidation and BAT thermogenesis. [3] Model: Diet-induced obesity (DIO) mouse model. Techniques: Gene/protein expression analysis, immunohistochemistry, lipidomics. [3] Directly involves "n-3". Demonstrates how this fatty acid class modulates overall lipid metabolism, potentially influencing cholesterol.

Detailed Experimental Protocols

For the research themes above, here are the detailed methodologies for key experiments.

Protocol: Determining the LDL-LDLR Structure using Cryo-EM [1]

This protocol is based on the breakthrough study from the NIH Clinical Center.

  • Sample Preparation: LDL particles were isolated and flash-frozen in a thin layer of vitrified ice at extremely low temperatures to preserve their native structure.
  • Data Collection: Recent advances in cryo-electron microscopy were employed, processing a series of frames (like a video) rather than a single snapshot to correct for sample drift and obtain cleaner images.
  • Data Processing: The massive dataset generated was processed using special cloud computing resources. To orient the millions of imaged LDL particles, the team designed an artificial binder as a registration marker.
  • Structure Determination: The data was computationally reconstructed to generate a full 3D map of the Apolipoprotein B-100 molecule on LDL bound to the LDL receptor.
Protocol: Investigating Hypoxia-Induced SREBP2 Degradation [2]

This protocol outlines the key experiments to uncover the oxygen-sensitive pathway.

  • Cell Culture & Treatment:
    • Cells (e.g., HeLa, HepG2) were cultured under standard conditions (e.g., DMEM with 5-10% FBS at 37°C in 5% CO2).
    • Sterol Depletion: To activate the canonical cholesterol synthesis pathway, cells were incubated in lipid-depleted serum supplemented with 10 μM mevastatin (an HMGCR inhibitor) for 24 hours.
    • Hypoxic Exposure: Cells were then transferred to a 1% oxygen environment for a further 16 hours to study the hypoxic effect.
  • Protein Degradation Analysis:
    • Immunoblotting (Western Blot): Protein lysates were analyzed for levels of full-length SREBP2 and its cleaved, active N-terminal fragment (N-SRE). Hypoxia caused a marked decrease in both forms.
    • Proteasome Inhibition: To confirm degradation via the proteasome, cells were co-treated with 20 nM bortezomib, which rescued SREBP2 levels in hypoxia.
  • Dynamic Monitoring with Reporter Cell Lines:
    • Generation of Knock-in Clones: A HeLa cell line with endogenously tagged SREBP2-Clover was generated using CRISPR/Cas9 technology.
    • Live-Cell Imaging: The SREBP2-Clover reporter allowed for real-time monitoring of protein levels, showing degradation beginning within 2 hours of hypoxic exposure.
Protocol: Assessing n-3 LCPUFA Effects on Lipid Metabolism [3]

This protocol is based on the 2018 mouse model study.

  • Animal Model and Diets:
    • 8-week-old male C57BL/6J mice were randomly assigned to one of three isocaloric diets for 12 weeks: a control diet (13 kJ% fat), a high-fat diet (HF, 48 kJ% fat), or an n-3 LCPUFA-enriched high-fat diet (HF/n-3, 48 kJ% fat).
    • The HF/n-3 diet partially substituted saturated fats with EPA and DHA to achieve a balanced n-6/n-3 PUFA ratio of 0.84, compared to the unbalanced ratio of 13.5 in the HF diet.
  • Tissue Analysis:
    • Gene and Protein Expression: Organs (intestine, liver, brown adipose tissue) were analyzed using RT-qPCR and Western blotting for key markers of lipogenesis (e.g., FASN), fatty acid oxidation (e.g., genes for β-oxidation), and thermogenesis (e.g., UCP1).
    • Histology: Immunohistochemistry was used to visualize macrophage polarization and other tissue-level changes.
    • Lipidomics: Liquid chromatography-mass spectrometry (LC-MS) was utilized to profile changes in metabolites and lipid species.

Research Tools & Visualization

To help conceptualize the complex regulatory pathways discovered, the following diagram illustrates the oxygen-sensing mechanism for cholesterol synthesis, a major recent breakthrough.

O2 Oxygen (O₂) NADPH NADPH O2->NADPH Hypoxia Accumulates MARCHF6 MARCHF6 (E3 Ubiquitin Ligase) NADPH->MARCHF6 Activates SREBP2 SREBP2 (Transcription Factor) MARCHF6->SREBP2 Ubiquitinates Degradation Proteasomal Degradation SREBP2->Degradation HMGCR HMGCR (Cholesterol Synthesis) Synthesis Cholesterol Synthesis SHUT DOWN HMGCR->Synthesis Degradation->HMGCR Reduced Transcription

Oxygen sensing in cholesterol synthesis: Hypoxia increases NADPH, activating MARCHF6 to degrade SREBP2 and halt production. [2]

Interpretation and Next Steps for Your Research

Since a direct reference to "this compound" was not found, your research concept could be novel. The areas highlighted provide a robust scientific foundation to build upon:

  • If "N3" refers to a chemical moiety: The structure-activity relationship (SAR) studies on N3-alkyl-xanthine derivatives [4] show the importance of the N3 position for biological activity (e.g., bronchodilation). Your "this compound" could be a novel cholesterol derivative or drug candidate modified at a similar position to enhance properties like binding to the newly discovered LDLR site [1] or modulating the MARCHF6-SREBP2 axis [2].
  • If "N3" relates to n-3 PUFAs: Your research could explore the intersection of n-3 fatty acids (like those in fish oil) and cholesterol metabolism. The documented anti-obesogenic and lipid-oxidizing effects of n-3 LCPUFAs [3] provide a strong basis for investigating their direct impact on LDL structure or HDL function, especially in the context of new findings about dysfunctional HDL [5].

References

Comprehensive Scientific Review: The Interplay between n-3 Fatty Acids and Cholesterol Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the literature review.

Introduction to n-3 Long-Chain Polyunsaturated Fatty Acids and Cholesterol Homeostasis

n-3 long-chain polyunsaturated fatty acids (n-3 LCPUFAs), particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), have emerged as critical nutrients with profound effects on cardiovascular health and cholesterol metabolism. These fatty acids are incorporated into cell membranes, influencing membrane fluidity, receptor function, and signal transduction pathways that govern lipid homeostasis [1]. The global burden of dyslipidemia and cardiovascular disease has intensified research into nutritional interventions, with n-3 LCPUFAs demonstrating multifaceted effects on cholesterol synthesis, clearance, and trafficking that extend beyond their established triglyceride-lowering properties [2].

The biological effects of n-3 LCPUFAs are mediated through both direct incorporation into cellular lipids and indirect signaling mechanisms that modulate gene expression and protein activity. Unlike saturated and monounsaturated fatty acids, n-3 LCPUFAs possess unique structural characteristics that influence membrane microdomains and protein function, ultimately affecting cholesterol biosynthesis, lipoprotein metabolism, and biliary cholesterol excretion [3]. This comprehensive review synthesizes current understanding of the molecular mechanisms, experimental approaches, and clinical evidence underlying the interplay between n-3 LCPUFAs and cholesterol metabolism, with particular emphasis on recent advances and translational applications.

Molecular Mechanisms of n-3 LCPUFA Action on Cholesterol Pathways

Transcriptional Regulation of Cholesterol Biosynthesis

The sterol regulatory element-binding protein 2 (SREBP-2) pathway serves as the master regulator of cholesterol biosynthesis, controlling expression of key enzymes including 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGCR), the rate-limiting enzyme in the cholesterol synthesis pathway. Research demonstrates that n-3 LCPUFAs effectively downregulate SREBP-2 expression and nuclear translocation, thereby reducing transcription of cholesterogenic genes [4]. This mechanism was elegantly demonstrated in a chronic mild stress model where n-3 HUFAs (highly unsaturated fatty acids) significantly decreased hepatic SREBP-2 mRNA expression, resulting in reduced cholesterol biosynthesis [4].

Beyond SREBP-2 regulation, n-3 LCPUFAs influence cholesterol metabolism through oxygen-sensitive degradation pathways. Recent research has identified a HIF-independent oxygen-sensitive pathway that controls cholesterol synthesis through regulated SREBP2 protein degradation [5]. Under hypoxic conditions, the ER-resident ubiquitin ligase MARCHF6 becomes activated through NADPH-mediated mechanisms, promoting SREBP2 degradation via the proteasome pathway. This pathway overrides the canonical sterol-sensing response and provides a mechanistic explanation for the cholesterol auxotrophy observed in hypoxic tumor microenvironments [5]. The degradation of SREBP2 in hypoxia occurs independently of prolyl hydroxylation, distinguishing it from the HIF pathway and fungal sterol sensing mechanisms.

Table 1: Key Molecular Targets of n-3 LCPUFAs in Cholesterol Metabolism

Target Effect of n-3 LCPUFAs Functional Consequence Experimental Evidence
SREBP-2 Downregulation Reduced cholesterol biosynthesis Chronic mild stress rat model [4]
HMGCR Reduced expression & activity Decreased cholesterol synthesis Gene expression & activity assays [4]
PCSK9 Downregulation Increased LDL receptor availability Protein & gene expression analysis [4]
CYP7A1 Upregulation Enhanced bile acid synthesis mRNA measurements [4]
MARCHF6 Indirect activation SREBP2 degradation Hypoxia studies [5]
LXRs Potential activation Cholesterol efflux Indirect evidence
Enhancement of Cholesterol Clearance Mechanisms

n-3 LCPUFAs promote cholesterol clearance through multiple interconnected pathways. A significant mechanism involves the upregulation of bile acid synthesis via increased expression of cholesterol 7α-hydroxylase (CYP7A1) and sterol 27-hydroxylase (CYP27A1), the rate-limiting enzymes in the classic and alternative bile acid synthesis pathways, respectively [4]. This enhanced conversion of cholesterol to bile acids promotes fecal excretion of cholesterol and contributes to the hypocholesterolemic effects of n-3 LCPUFAs.

Additionally, n-3 LCPUFAs modulate the low-density lipoprotein (LDL) receptor pathway through downregulation of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that promotes degradation of LDL receptors [4]. By reducing PCSK9 expression, n-3 LCPUFAs increase LDL receptor availability on hepatocytes, enhancing clearance of LDL-cholesterol from the circulation. This mechanism works synergistically with the effects of n-3 LCPUFAs on cholesterol biosynthesis to reduce overall cholesterol burden.

The following diagram illustrates the integrated molecular pathways through which n-3 LCPUFAs modulate cholesterol metabolism:

G cluster_a Cholesterol Biosynthesis cluster_b Cholesterol Clearance cluster_c Bile Acid Synthesis n3LCPUFA n-3 LCPUFA Intake SREBP2 SREBP-2 n3LCPUFA->SREBP2 Downregulates HMGCR HMGCR n3LCPUFA->HMGCR Downregulates PCSK9 PCSK9 n3LCPUFA->PCSK9 Downregulates CYP7A1 CYP7A1 n3LCPUFA->CYP7A1 Upregulates CYP27A1 CYP27A1 n3LCPUFA->CYP27A1 Upregulates SREBP2->HMGCR CholesterolSynth Cholesterol Synthesis HMGCR->CholesterolSynth LDLR LDL Receptor PCSK9->LDLR Degrades LDLCClearance LDL-C Clearance LDLR->LDLCClearance BileAcidSynth Bile Acid Synthesis CYP7A1->BileAcidSynth CYP27A1->BileAcidSynth Oxygen Oxygen Limitation NADPH NADPH Oxygen->NADPH MARCHF6 MARCHF6 SREBP2Deg SREBP-2 Degradation MARCHF6->SREBP2Deg NADPH->MARCHF6 SREBP2Deg->SREBP2 Inhibits

Integrated pathways of n-3 LCPUFA regulation of cholesterol metabolism.

Membrane-Based Mechanisms and Receptor Interactions

The incorporation of n-3 LCPUFAs into cellular membranes significantly alters membrane physical properties, including fluidity, permeability, and raft formation, which in turn influences the function of membrane-associated proteins involved in cholesterol homeostasis [1] [3]. DHA, with its six double bonds, introduces substantial curvature stress and disorder into membrane bilayers, affecting the activity of transporters, receptors, and enzymes embedded within these lipid environments.

Emerging evidence indicates that cholesterol content reciprocally modulates the activity of various receptors including G-protein coupled receptors (GPCRs) through common binding sites [6]. This bidirectional relationship between membrane lipid composition and receptor function represents a fundamental mechanism through which n-3 LCPUFAs influence cellular cholesterol homeostasis and signaling pathways. The ability of n-3 LCPUFAs to modify lipid raft composition and membrane microdomains further affects cholesterol trafficking and signaling by altering the lateral organization of proteins within the membrane bilayer [7].

Experimental Models and Methodological Approaches

In Vivo Animal Models

Animal studies have been instrumental in elucidating the mechanisms underlying n-3 LCPUFA effects on cholesterol metabolism. The chronic mild stress (CMS) rat model has demonstrated that n-3 HUFAs ameliorate dyslipidemia through coordinated regulation of cholesterol biosynthesis and clearance pathways [4]. In this model, rats are subjected to a variety of mild stressors over 5-6 weeks while receiving controlled diets, after which lipid profiles, gene expression, and protein levels are analyzed.

The diet-induced obesity mouse model has revealed that n-3 LCPUFAs upregulate energy-dissipating pathways in brown adipose tissue, including increased thermogenesis and fatty acid oxidation, contributing to anti-obesogenic effects and improved lipid profiles [8]. These models typically employ defined diets with specific fatty acid compositions, allowing researchers to control the n-6/n-3 PUFA ratio, which is critical given the opposing metabolic effects of these fatty acid families.

Table 2: Experimental Models for Studying n-3 LCPUFA Effects on Cholesterol Metabolism

Model System Key Features Measured Parameters Applications
CMS Rat Model Chronic mild stress induction; Controlled n-3 HUFA diets Serum lipids; Hepatic gene expression; Fecal bile acids Stress-induced dyslipidemia mechanisms [4]
DIO Mouse Model High-fat diets with varying n-6/n-3 ratios; Tissue-specific analysis Body weight; Fat mass; Tissue lipid content; Gene expression Obesity-related dyslipidemia; Thermogenesis [8]
Hepatic Cell Cultures SREBP2 degradation studies under hypoxia; HMGCR stability Protein degradation; Gene expression; Metabolic tracing Oxygen-sensing pathways; Molecular mechanisms [5]
HEK293 & tsA-201 Cells Cholesterol modulation of ion channels; PIP2 sensitivity Electrophysiology; Lipid analysis; Cell viability Membrane cholesterol interactions [7]
In Vitro Cell Culture Systems

Cell-based systems have provided crucial insights into the molecular mechanisms of n-3 LCPUFA action. Studies in HEK293, HeLa, and HepG2 cells have demonstrated hypoxia-induced degradation of SREBP2 through MARCHF6 activation, identifying a novel oxygen-sensitive pathway for controlling cholesterol synthesis [5]. These systems allow for precise manipulation of oxygen tension, nutrient availability, and gene expression to dissect specific pathways.

Electrophysiological studies in HEK293 and tsA-201 cells have revealed how cholesterol modulates ion channel activity via regulation of phosphatidylinositol 4,5-bisphosphate (PIP2) levels, demonstrating cross-talk between cholesterol and phospholipid signaling [7]. Such findings highlight the broader implications of cholesterol modulation beyond classical metabolic pathways.

Analytical Methodologies

Advanced analytical techniques are essential for quantifying n-3 LCPUFA effects on cholesterol metabolism. Liquid chromatography-mass spectrometry enables precise tracking of cholesterol synthesis through [13C]glucose tracing, allowing researchers to monitor the incorporation of carbon units into cholesterol isotopomers [5]. Gene expression analysis via RT-PCR provides quantification of key transcriptional regulators and enzymes, while immunoblotting techniques measure protein levels and post-translational modifications.

Lipidomic approaches comprehensively characterize lipid species composition in membranes, lipoproteins, and tissues, revealing how n-3 LCPUFA incorporation influences lipid microenvironments and function. These methodologies collectively provide a multi-dimensional understanding of n-3 LCPUFA effects on cholesterol homeostasis.

Clinical Translation and Therapeutic Applications

Human Trials and Epidemiological Evidence

Human studies have established that n-3 LCPUFA intake significantly modifies cardiovascular risk, with part of this benefit mediated through effects on cholesterol metabolism. Expert recommendations generally support a daily intake of 500 mg of EPA and DHA for cardiovascular health, equivalent to 1-2 servings of fatty fish per week [1]. However, global intake estimates indicate that less than 20% of the world's population consumes ≥250 mg/day of seafood-origin n-3 LCPUFAs, highlighting a substantial gap between recommended and actual intakes [1].

Blood levels of n-3 LCPUFAs serve as objective biomarkers of status and have been linked to reduced risk of cardiovascular events. Stark et al. systematically reviewed global EPA+DHA status and identified considerable geographical variability, with many regions exhibiting very low to low blood levels that may increase chronic disease risk [1]. This variability reflects differences in dietary patterns, genetic factors, and possibly interactions with medications such as statins.

Combination Therapies with Statins

The combination of n-3 LCPUFAs with statins presents both opportunities and challenges due to their overlapping pleiotropic effects. Statins primarily reduce LDL-cholesterol through inhibition of HMGCR, while n-3 LCPUFAs exert broader effects on triglyceride reduction, cholesterol biosynthesis, and clearance pathways [2]. However, potential interactions exist through shared metabolic pathways, particularly cytochrome P450 enzymes that metabolize certain statins and may also affect n-3 LCPUFA metabolism.

Clinical and mechanistic studies show both synergistic and antagonistic effects when n-3 LCPUFAs are combined with statins, necessitating further research to optimize combination regimens [2]. The residual cardiovascular risk that persists despite statin therapy may be partially addressed by n-3 LCPUFA supplementation, particularly through mechanisms independent of LDL-cholesterol reduction.

Synergistic Approaches with Pro-biotics and Post-biotics

Emerging research demonstrates that n-3 HUFAs combined with pro-biotics or post-biotics exert synergistic hypocholesterolemic effects in chronic mild stress models [4]. These combinations produce greater improvements in dyslipidemia than either intervention alone, through enhanced downregulation of cholesterol biosynthesis (SREBP-2, HMGCR) and upregulation of cholesterol clearance pathways (PCSK9, CYP7A1, CYP27A1).

The synergistic effects observed between n-3 HUFAs and biotics highlight the potential of multi-targeted approaches for managing dyslipidemia, particularly in stress-related conditions where both cholesterol metabolism and gut-brain axis function are disrupted. This integrated approach represents a promising frontier for nutritional intervention strategies.

Future Directions and Therapeutic Implications

Recent discoveries of oxygen-sensitive pathways controlling cholesterol synthesis through SREBP2 degradation have opened new avenues for understanding how n-3 LCPUFAs might influence cholesterol metabolism in hypoxic conditions, such as atherosclerotic plaques or tumor microenvironments [5]. The identification of MARCHF6 as a NADPH-activated ubiquitin ligase that promotes SREBP2 degradation provides a mechanistic link between cellular redox state and cholesterol biosynthesis that may be modulated by n-3 LCPUFAs.

Future research should focus on personalized n-3 LCPUFA interventions based on genetic polymorphisms in fatty acid desaturase genes (FADS1 and FADS2), which influence the efficiency of n-3 LCPUFA synthesis and metabolism [1]. Additionally, better characterization of the specific roles of EPA, DPA, and DHA in cholesterol metabolism will enable more targeted recommendations and formulations. The development of sustainable alternatives to fish-derived n-3 LCPUFAs, such as algal oils and advanced fermentation technologies, will be crucial for meeting global needs while preserving marine ecosystems [3].

The integration of n-3 LCPUFAs into comprehensive cardiovascular prevention strategies requires further dose-response studies, clearer identification of optimal biomarker targets, and exploration of innovative delivery systems to enhance bioavailability and tissue targeting. As research continues to unravel the complex interactions between n-3 LCPUFAs and cholesterol metabolism, new opportunities will emerge for preventing and managing dyslipidemia and its associated health burdens.

Conclusion

References

Application Notes: Administering Cholesterol-Modified Compounds In Vivo

Author: Smolecule Technical Support Team. Date: February 2026

Cholesterol and its derivatives are pivotal in drug delivery and disease modeling. The core challenge is overcoming the blood-brain barrier (BBB) to deliver these compounds to the brain. Advanced nanotechnologies have been developed to address this, showing efficacy in models of neurodegenerative diseases like Huntington's disease (HD) and in improving cancer chemotherapeutics [1] [2].

The table below summarizes the key administration techniques identified in the literature.

Administration Route Formulation / Technique Key Quantitative Data Primary Application in Models

| Intraperitoneal (IP) Injection [1] | Brain-permeable nanoparticles (e.g., hybrid-g7-NPs-chol) | Size: 249 ± 38 nm Cholesterol Content: 28.71 ± 3.50 mg per 100 mg NPs Dosing Regimen: 2 injections/week for 5 weeks [1] | Chronic cholesterol delivery to the brain in HD mice (zQ175DN model) [1] | | Direct Striatal Infusion [3] | Osmotic mini-pumps | Doses Tested: 15 µg (low), 185 µg (medium), 369 µg (high) over 4 weeks [3] | Dose-dependent cholesterol delivery in HD mice (R6/2 model) [3] | | Intravenous (IV) Injection [4] | Co-injection of chol-siRNA with targeted polymer | Dosing: Single injection of 2 mg/kg chol-siRNA with polymer [4] | Efficient gene silencing in liver hepatocytes (Mice & Non-Human Primates) [4] | | Liposomal Formulation (IV) [2] | Cholesterol-modified sphingomyelin (SM-CSS-Chol) bilayer | Particle Stability: Reduced cholesterol transfer & payload leakage MTD for Vincristine: Increased maximum tolerated dose [2] | Improved delivery of various drugs (vincristine, doxorubicin, siRNA) in cancer models [2] |


Detailed Experimental Protocols

Here are the step-by-step methodologies for the key administration techniques.

Protocol 1: Intraperitoneal Administration of Cholesterol-Loaded Nanoparticles

This protocol is adapted from a study demonstrating long-term efficacy in a slow-progressing HD mouse model [1].

  • Objective: To chronically administer cholesterol to the brain to prevent or reverse disease phenotypes.

  • Materials:

    • Hybrid-g7-NPs-chol (Size: ~249 nm, PDI: ~0.29, Z-potential: ~ -30 mV) [1].
    • zQ175DN knock-in HD mice or other appropriate models.
    • Standard equipment for IP injection (syringes, needles, etc.).
  • Methodology:

    • NP Characterization: Prior to administration, characterize the nanoparticle batch for size, polydispersity index (PDI), z-potential, and exact cholesterol content via RP-HPLC-UV [1].
    • Dosing Regimen:
      • "Early Treatment": Administer a cycle of treatment in the presymptomatic stage (e.g., 2 ip injections/week for 5 weeks).
      • "Late Treatment": Administer a cycle of treatment when symptoms are evident.
      • "Multiple Cycle Treatment": Combine both early and late treatments for a sustained effect over many months [1].
    • Injection Procedure: Perform standard intraperitoneal injections. The formulation's g7 shuttle-peptide facilitates brain penetration after systemic administration [1].
    • Monitoring: Observe animals for behavioral improvements (cognition, motor function) and neuropathological changes (reduction in mutant Huntingtin aggregates) up to 5-11 months post-treatment [1].
Protocol 2: Striatal Infusion via Osmotic Mini-Pumps

This protocol is for direct, continuous, and dose-controlled delivery to a specific brain region [3].

  • Objective: To investigate the dose-dependent effects of cholesterol in the striatum.

  • Materials:

    • Osmotic mini-pumps (e.g., Alzet pumps).
    • Cholesterol solution or vehicle (Artificial Cerebrospinal Fluid, ACSF).
    • Stereotaxic surgical apparatus.
    • R6/2 HD mice or other relevant models.
  • Methodology:

    • Pump Preparation: Fill the osmotic mini-pumps with the cholesterol solution or ACSF vehicle according to the manufacturer's instructions. Pre-incubate pumps in sterile saline at 37°C for the recommended time before implantation to ensure immediate flow onset [3].
    • Surgical Procedure:
      • Anesthetize the animal and secure it in a stereotaxic frame.
      • Perform a craniotomy at the coordinates targeting the striatum.
      • Implant the pump subcutaneously on the animal's back and connect the catheter to the brain infusion cannula placed in the striatum [3].
    • Dosing: Infuse cholesterol continuously for 4 weeks. The study tested low (15 µg), medium (185 µg), and high (369 µg) total doses to establish a dose-response relationship [3].
    • Validation:
      • Behavioral Tests: Conduct motor and cognitive tests during and after the infusion period.
      • Tissue Analysis: Post-sacrifice, verify increased cholesterol content and spread in the infused striatum using techniques like GC-MS or fluorescently-tagged cholesterol analogues (e.g., BODIPY-chol) [3].
Protocol 3: Co-injection of chol-siRNA with Targeted Polymer for Hepatic Delivery

This protocol dramatically enhances the efficacy of cholesterol-conjugated siRNA for liver-targeted gene silencing [4].

  • Objective: To achieve efficient gene knockdown in hepatocytes using chol-siRNA.

  • Materials:

    • Cholesterol-conjugated siRNA (chol-siRNA).
    • Hepatocyte-targeted, reversibly masked endosomolytic polymer (e.g., NAG-PBAVE).
    • HEPES buffered (5 mM, pH 7.5) isotonic glucose.
  • Methodology:

    • Polymer Preparation: Modify the PBAVE polymer with carboxy dimethylmaleic anhydride (CDM) containing polyethylene glycol (CDM-PEG) and N-acetylgalactosamine (CDM-NAG) for hepatocyte targeting. Incubate for at least 1 hour at room temperature [4].
    • Formulation: Mix the chol-siRNA with the targeted polymer shortly before injection. The study notes that pre-binding is not necessary for efficacy; simple co-injection is sufficient [4].
    • Administration: Inject the mixture intravenously into mice or non-human primates. A single dose as low as 2 mg/kg of chol-siRNA can achieve over 90% target gene knockdown when co-injected with the polymer [4].
    • Analysis: Assess knockdown efficiency by measuring target protein activity in plasma (e.g., Factor 7 activity) or by quantitative real-time PCR of liver mRNA [4].

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for selecting an administration method and the mechanism of one key technique.

G cluster_brain Brain Delivery Options Start Start: Select Administration Method for Cholesterol Compound Target Define Primary Target Start->Target Brain Brain Target->Brain Brain Liver Liver Target->Liver Liver Systemic Systemic Target->Systemic Systemic / Tumor BrainMethod Required Precision? Brain->BrainMethod IV_co_injection IV Co-injection Liver->IV_co_injection Use IV Co-injection (chol-siRNA + Polymer) IV_liposome IV Liposomal Formulation (e.g., SM-Chol Bilayer) Systemic->IV_liposome Use IV Liposomal Formulation IP Intraperitoneal Injection (Brain-Permeable NPs) BrainMethod->IP Non-Invasive StriatalPump Striatal Infusion (Osmotic Mini-Pump) BrainMethod->StriatalPump Focal & Direct

Diagram 1: Decision Workflow for Administering Cholesterol-Modified Compounds. This chart outlines the critical first steps in selecting an appropriate in vivo administration technique based on the research target organ or system. NP = Nanoparticle; IV = Intravenous.

G A 1. IP Injection of g7-Modified NPs B 2. Systemic Circulation A->B C 3. BBB Penetration via g7 Shuttle Peptide B->C D 4. Uptake into Brain Cells (Neurons, Astrocytes) C->D E 5. Release of Cholesterol Payload D->E F 6. Therapeutic Outcome E->F Outcomes Normalized Cognitive Function Improved Motor Behavior Reduced mHTT Aggregates F->Outcomes

Diagram 2: Mechanism of Brain Delivery via g7-NPs. This diagram illustrates the pathway of cholesterol-loaded, brain-permeable nanoparticles following intraperitoneal (IP) injection. The g7 shuttle peptide on the nanoparticle surface is key to crossing the blood-brain barrier (BBB). mHTT = mutant Huntingtin.

I hope these detailed application notes and protocols provide a solid foundation for your work with Chol-N3. The principles of formulation, dosing, and delivery route optimization are directly applicable.

References

Sample Preparation for Comprehensive Lipid Analysis: A Protocol for Robust Lipidomics

Author: Smolecule Technical Support Team. Date: February 2026

Lipidomics, the large-scale study of lipidomes, is crucial for understanding their role in health and disease. A major bottleneck in reliable lipidomic analysis is the extraction of lipids from biological samples [1]. This protocol provides detailed methodologies for sample preparation, emphasizing the selection of extraction methods based on scientific rationale and the adoption of safer solvent alternatives.

Sample Collection, Storage, and Pre-Extraction

Proper handling before extraction is critical for preserving the integrity of the lipidome.

  • Sample Collection: Blood should be collected after a 12-14 hour fast to avoid alimentary hyperlipemia, which distorts results [2]. Use appropriate anticoagulants; calcium-chelating agents like EDTA or citrate can affect calcium-dependent lipid formation or degradation ex vivo [2].
  • Storage: For long-term storage, keep samples at -80°C and avoid freeze-thaw cycles, as these can significantly alter lipid metabolite levels [2]. Instability has been noted for certain lipids like oxylipins and prostaglandins even at -20°C or over long periods at -80°C [2].
  • Pre-Extraction Additives:
    • Internal Standards: Add a mixture of stable isotope-labeled internal standards (SIL-IS) before extraction to correct for losses and quantify lipid species [1].
    • Antioxidants: Add butylated hydroxytoluene (BHT at 0.01% w/v) to solvent mixtures to prevent oxidative degradation of lipids, especially critical for polyunsaturated fatty acids and oxylipins [2] [3].
    • Protease Inhibitors: If concurrent analysis of protein hormones (e.g., leptin, adiponectin) is planned, add protease inhibitor cocktails to increase hormone stability [2].

Lipid Extraction Methodologies

The choice of extraction method significantly influences lipid recovery and reproducibility. The following table compares some of the most common and effective protocols.

Method Name Type Solvent System (Ratio) Key Advantages Key Limitations Recommended Sample Types
Folch [1] Biphasic Chloroform:MeOH:Water (2:1:0.8) High efficacy & reproducibility for a broad lipid range [1]. Considered a "gold standard" [1]. Chloroform is highly toxic; organic phase is bottom layer, making collection tricky [3] [1]. Pancreas, spleen, brain, plasma [1].
MTBE (Matyash) [1] Biphasic MTBE:MeOH:Water (NA:NA:NA) Less toxic than chloroform; organic phase is top layer, enabling easy collection [1]. Lower recovery for some polar lipids (e.g., LPC, LPE) [1]. Requires SIL-IS correction for specific lipid classes [1].
BUME [1] Biphasic Butanol:MeOH:Heptane:EtOAc (NA:NA:NA:NA) Suitable for automation; good for liver and intestine [1]. High-boiling point BuOH may cause lipid hydrolysis during evaporation [1]. Liver, small intestine [1].
MMC [1] Monophasic MeOH:MTBE:Chloroform (1.33:1:1) Fast, feasible for high-throughput; comparable to Folch for liver [1]. Less clean extracts (carries salts, polar metabolites) [1]. Liver [1].
CPME-based [3] Monophasic MeOH:MTBE:CPME (1.33:1:1) CPME is a greener, less hazardous solvent; shows comparable/superior performance to chloroform [3]. A newer method, less widely validated across all sample types. Human plasma (tested) [3].
Detailed Protocol: Chloroform-Free Monophasic Extraction using CPME

This protocol, adapted from recent research into sustainable lipidomics, uses cyclopentyl methyl ether (CPME) as a safer alternative to chloroform [3].

  • To 5 µL of plasma (or an equivalent tissue homogenate), add 180 µL of ice-cold MeOH containing 0.01% BHT. Vortex for 30 seconds.
  • Add 600 µL of ice-cold MTBE. Vortex for 30 seconds and incubate on a rotary shaker for 60 minutes at 4°C.
  • To induce phase separation, add 150 µL of ice-cold water. Vortex for 30 seconds and shake for 10 minutes at 4°C.
  • Centrifuge the sample for 10 minutes at 1,000 × g and 4°C.
  • Carefully collect the upper organic phase (approximately 540 µL) into a new tube.
  • Dry the lipid extract using a rotary vacuum concentrator.
  • Reconstitute the dried lipids in 50 µL of isopropanol, shake for 15 minutes, and centrifuge for 5 minutes at 10,000 × g. Transfer the supernatant for LC-MS analysis.

The workflow for this protocol can be visualized as follows:

Start Plasma Sample (5 µL) A Add 180 µL ice-cold MeOH with 0.01% BHT Start->A B Vortex 30 seconds A->B C Add 600 µL ice-cold MTBE B->C D Vortex 30 seconds C->D E Incubate on rotary shaker 60 min, 4°C D->E F Add 150 µL ice-cold H₂O E->F G Vortex 30 seconds F->G H Shake 10 min, 4°C G->H I Centrifuge 10 min, 1,000 × g, 4°C H->I J Collect upper organic phase (~540 µL) I->J K Dry under vacuum J->K End Reconstitute in 50 µL isopropanol for LC-MS K->End

Diagram 1: Workflow for CPME-based monophasic lipid extraction.

Quality Control and Data Harmonization

Incorporating quality control measures is non-negotiable for generating reliable data.

  • System Suitability: Use quality control samples (e.g., a pooled sample from all groups) and run them at regular intervals throughout the analytical sequence to monitor instrument stability.
  • Method Validation with Reference Materials: Use a standard reference material (SRM) like NIST SRM 1950 - Metabolites in Frozen Human Plasma as a matrix-matched control [4].
  • Data Assessment with LipidQC: Tools like LipidQC allow for a visual comparison of your experimental results for NIST SRM 1950 against consensus benchmark concentrations. This independent tool helps harmonize results across different laboratories and platforms by identifying potential biases in your workflow [4].

Key Considerations for Method Selection

The optimal extraction method can depend on your specific research goals and sample type.

  • Tissue Specificity: No single method is optimal for all sample types. For instance, while Folch is excellent for brain and plasma, BUME or MMC might be better for liver and intestine [1].
  • Balancing Safety and Performance: The movement towards replacing hazardous solvents like chloroform is strong. Computational and experimental studies have identified promising alternatives like CPME and 2-MeTHF without compromising analytical performance [3].
  • Monophasic vs. Biphasic: Monophasic methods are faster and easier to automate but yield "less clean" extracts containing salts and polar metabolites. Biphasic methods provide cleaner extracts, which is particularly important for shotgun lipidomics approaches [1].

References

Chol-N3 stable isotope labeling protocols

Author: Smolecule Technical Support Team. Date: February 2026

Commercial Source for Chol-N3

While not a protocol, one commercial source for the unlabeled compound was identified, which may be useful for your research.

Supplier Product Name Description Molecular Weights Available
NSP-Functional Polymers [1] Cholesterol-PEG-N3 A lipophilic PEG conjugate with an azide group, used for making targeted liposomes and nanoparticle modification via click chemistry. 1000, 2000, 3400, 5000

Related Methodologies for Cholesterol Labeling

Although specific protocols for this compound are not available, the following established methods for studying cholesterol metabolism using stable isotopes provide a valuable experimental framework that you might adapt.

Technique / Focus Key Tracer Used Core Methodology Summary Application Context
Cholesterol Efflux Assay [2] [d7]-cholesterol (deuterated) Cells are loaded with deuterated cholesterol. Lipid extracts are acetylated and analyzed by ESI-MS/MS to track tracer flux to acceptors like ApoA-I. Replaces traditional radiolabeled assays to measure reverse cholesterol transport from macrophages.
In Vivo Lipid Tracing [3] 13C18-oleic acid A bolus of labeled fatty acid is administered in vivo. Plasma samples are analyzed by UPLC-MS/MS to monitor incorporation into triglycerides and cholesteryl esters. Studies the synthesis and disposition of lipids in live animal models to understand whole-body metabolism.
Analytical Lipidomics [4] Various (e.g., 13C-glucose, D₂O) A tracer is introduced to a biological system. Lipids are extracted (e.g., Bligh-Dyer method) and analyzed via high-resolution MS to track isotope incorporation into different lipid classes. Used to investigate dynamic lipid metabolism, including biosynthesis, remodeling, and degradation.

Experimental Workflow for Cholesterol Efflux Studies

The methodology for the mass spectrometry-based cholesterol efflux assay can be visualized as a multi-stage workflow. This exemplifies the level of detail found in established, related protocols [2].

A 1. Cell Preparation B Seed J774 murine macrophages in growth medium until confluent A->B C 2. Cholesterol Loading B->C D Treat cells with media containing 15 µg/mL [d7]-cholesterol for 24h C->D E 3. Cholesterol Efflux D->E F Incubate with acceptors (e.g., ApoA-I, HDL) E->F G 4. Sample Collection F->G H Collect media & scrape cells Wash with 0.2% BSA and PBS G->H I 5. Lipid Extraction H->I J Perform modified Bligh-Dyer extraction Add internal standards (e.g., 17:0 CE) I->J K 6. Derivatization J->K L Acetylate free cholesterol with acetyl chloride, 90min, room temp K->L M 7. MS Analysis L->M N Analyze via ESI-MS/MS Neutral Loss scan for CE Product ion scan for cholesterol M->N

How to Proceed with Your Research

Given the lack of specific this compound isotope labeling protocols, here are some suggestions to move your project forward:

  • Synthesize Labeled this compound: The most viable path may be to synthesize your own stable isotope-labeled this compound. You can start with commercially available deuterated cholesterol (e.g., [d7]-cholesterol) [2] and follow synthetic routes similar to those used to create [d7]-cholesteryl esters [2], adapting the chemistry to attach the PEG-N3 moiety.
  • Adapt Existing Protocols: The general principles from the lipidomics and cholesterol efflux protocols are highly adaptable [2] [4]. You can use your synthesized labeled this compound in cell culture or in vivo studies, following the sample preparation, extraction, and MS analysis workflows outlined above.
  • Focus on Click Chemistry: Since this compound contains an azide group, your analytical methods should focus on detecting the intact conjugate after it has undergone "click chemistry" conjugation with alkyne-modified ligands or surfaces [1]. Mass spectrometry methods would need to be optimized for this larger, more complex molecule.

References

Comprehensive Application Notes and Protocols for Chol-N3 In Vitro Assay Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chol-N3 and Its Applications in Chemical Biology

Azide-functionalized cholesterol (this compound) represents a versatile chemical biology tool that enables bioorthogonal conjugation through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This modified cholesterol analog allows researchers to track cholesterol localization, dynamics, and metabolism in various biological systems while maintaining the fundamental structural properties of native cholesterol. The azide moiety serves as a chemical handle for attaching fluorescent dyes, affinity tags, or other functional groups without significantly altering cholesterol's membrane-incorporation characteristics. This functionality makes this compound particularly valuable for studying lipid nanoparticle (LNP) systems and cellular cholesterol trafficking pathways.

The utility of this compound spans multiple research domains, including drug delivery optimization, membrane dynamics studies, and intracellular trafficking investigations. In the context of LNP development—particularly for nucleic acid delivery—this compound enables precise tracking of carrier systems and their interactions with target cells. With the growing importance of LNPs in vaccine development and therapeutic delivery, as demonstrated by their crucial role in COVID-19 mRNA vaccines, understanding cholesterol behavior in these systems has become increasingly important [1]. These application notes provide detailed protocols for implementing this compound in various experimental contexts, offering researchers comprehensive guidance for assay development and optimization.

Fundamental Assay Principles and Cholesterol Biochemistry

Biochemical Properties of Cholesterol in Membrane Systems

Cholesterol serves as a crucial structural component of eukaryotic cellular membranes, significantly influencing membrane fluidity, permeability, and domain organization. Naturally occurring cholesterol integrates into lipid bilayers with its hydroxyl group oriented toward the aqueous interface and the rigid steroid ring system interacting with fatty acid chains of phospholipids. This arrangement promotes the formation of liquid-ordered domains (lipid rafts) that serve as organizing centers for signaling complexes and membrane trafficking machinery. The integral role of cholesterol in membrane architecture makes it an essential factor in designing effective lipid-based delivery systems [2].

Cellular cholesterol homeostasis is maintained through a complex regulatory network involving both exogenous uptake and endogenous synthesis. The SREBP2 pathway serves as the primary transcriptional regulator of cholesterol synthesis, activating genes encoding enzymes in the cholesterol biosynthetic pathway in response to cellular sterol levels. Recent research has identified that this pathway exhibits oxygen sensitivity, with SREBP2 degradation occurring under hypoxic conditions through an HIF-independent mechanism involving the ubiquitin ligase MARCHF6 [3]. This oxygen-sensitive regulation has important implications for cholesterol metabolism in various physiological and pathological contexts, including tumor microenvironments where hypoxia is common.

Principles of this compound Integration and Detection

This compound maintains the fundamental membrane-incorporation characteristics of native cholesterol while providing a bioorthogonal handle for subsequent conjugation. The azide group allows specific labeling via click chemistry with alkyne-containing probes, enabling precise tracking and visualization without interfering with native biological processes. When incorporating this compound into experimental systems, researchers must consider its potential differences from native cholesterol, as the introduction of fluorescent labels or other modifications can influence membrane localization, interaction partners, and intracellular trafficking patterns [4].

The behavior of cholesterol analogs in biological systems varies significantly based on their specific structural modifications. Comparative studies of fluorescent cholesterol analogs have demonstrated substantial differences in their performance across various experimental applications, including membrane partitioning, intracellular trafficking, and diffusion dynamics [4]. These findings emphasize the importance of validation experiments to confirm that this compound recapitulates the biological behavior of native cholesterol in specific experimental contexts.

Experimental Protocols and Methodologies

Lipid Nanoparticle Formulation with this compound
3.1.1 Preparation of Blank Lipid Nanoparticles
  • Materials Required: this compound, DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), cholesterol, DSPE-PEG-2000 (for PEGylated formulations), chloroform, phosphate-buffered saline (PBS, pH 7.4), round-bottom flask, rotary evaporator, sonicator, manual extruder with polycarbonate membranes (200-nm and 100-nm pore sizes)

  • Procedure:

    • Lipid Film Formation: Dissolve lipid components in chloroform in a round-bottom flask to achieve the desired molar ratios. For DOTAP/Chol formulations, optimal mRNA transfection has been observed at a 1:3 molar ratio of DOTAP to cholesterol [1]. Typically, this compound constitutes 0.5-2 mol% of total lipid content, replacing an equivalent amount of native cholesterol. For a standard preparation, use total lipid amount of 10 µmol.

    • Solvent Evaporation: Remove organic solvent using rotary evaporation under vacuum to generate a thin lipid film. Maintain temperature at 25-30°C during this process.

    • Hydration: Add 1 mL of PBS (10 mM, pH 7.4) to the lipid film and hydrate using alternating cycles of 30-second sonication and 60-second vortexing at room temperature until the film is completely hydrated and the solution appears homogeneous.

    • Extrusion: Process the multilamellar liposomal solution through a series of polycarbonate membranes—first through a 200-nm membrane, then through a 100-nm membrane, performing 10 extrusions for each size using a manual extruder.

    • Storage: Store blank LNPs at 4°C for up to 60 days without significant reduction in performance [1].

3.1.2 Complexation with Nucleic Acids
  • Procedure:
    • Charge Ratio Optimization: Complex cationic LNPs with anionic mRNA, pDNA, or oligonucleotides through spontaneous electrostatic interaction. For mRNA, optimal complexation has been observed at 62.5 µM lipid to 1 µg mRNA [1].

    • Incubation: Mix LNP and nucleic acid solutions and incubate for 30 minutes at room temperature to allow complete complex formation.

    • Characterization: Proceed to characterization assays to confirm successful complexation.

Characterization of this compound Modified Lipid Nanoparticles

Table 1: Standard Characterization Assays for this compound LNPs

Parameter Method Optimal Values Key Considerations
Size Distribution Dynamic Light Scattering 80-120 nm Polydispersity index <0.2 indicates monodisperse population
Surface Charge Zeta Potential Measurement +20 to +40 mV Varies with lipid composition and PEGylation
Complexation Efficiency Gel Retardation Assay Complete migration shift Use agarose gel (2%) in TAE buffer, 80V for 30 min
Morphology Electron Microscopy Spherical, uniform Negative staining with uranyl acetate
This compound Incorporation Click Chemistry with Fluorescent Dyes >90% efficiency Use alkyne-functionalized dyes (e.g., Alexa Fluor)
Functional Assays for this compound Modified Systems
3.3.1 Cellular Uptake and Trafficking Assays
  • Fluorescent Labeling via Click Chemistry:

    • Reaction Preparation: Incubate this compound-containing LNPs or treated cells with 10 µM alkyne-functionalized fluorophore (e.g., Alexa Fluor 488 or 647 alkyne), 1 mM CuSO₄, 100 µM TBTA ligand, and 1 mM sodium ascorbate in PBS.
    • Reaction Conditions: Protect from light and rotate gently for 1-2 hours at room temperature.
    • Purification: Remove unreacted dye using size exclusion chromatography (for LNPs) or extensive washing (for cells).
    • Validation: Confirm labeling efficiency through fluorescence measurement and comparison to standards.
  • Cellular Uptake Quantification:

    • Cell Culture: Seed appropriate cell lines (e.g., SK-OV-3, HeLa, or primary cells) in 24-well plates at 50,000 cells/well and culture overnight.
    • Treatment: Incubate cells with this compound-labeled LNPs at desired concentrations in complete medium.
    • Quenching Control: For surface-bound fluorescence quenching, add cell-impermeable dithionite (100 mM final concentration) for 5 minutes at 4°C [5].
    • Analysis: Analyze using flow cytometry or fluorescence microscopy. For flow cytometry, collect minimum 10,000 events per sample.
3.3.2 Membrane Partitioning Studies
  • Giant Unilamellar Vesicle (GUV) Preparation:

    • Lipid Mixture Preparation: Combine DOPC, sphingomyelin, cholesterol, and this compound (0.1-0.5 mol%) in chloroform at 2:2:1 molar ratio with approximately 0.01 mol% of this compound.
    • Electroformation: Create lipid film on platinum wire, hydrate in 300 mM sucrose solution, and apply 10 Hz, 2 V alternating electric current at 68°C for 2 hours [4].
    • Phase Separation: Induce by warming GUVs to appropriate temperature.
    • Imaging: Visualize using confocal microscopy after click chemistry labeling with fluorescent dyes.
  • Giant Plasma Membrane Vesicle (GPMV) Preparation:

    • Cell Treatment: Incubate RBL-2H3 or other adherent cells (70% confluent) with GPMV buffer (150 mM NaCl, 10 mM HEPES, 2 mM CaCl₂, pH 7.4) containing 25 mM paraformaldehyde and 10 mM DTT for 2 hours at 37°C [4].
    • Vesicle Collection: Gently pipette supernatant to collect GPMVs.
    • Labeling: Incubate 100 µL GPMV suspension with 1 µL of 0.01 mg/mL fluorescent lipid analog for 15 minutes.
    • Partitioning Calculation: Quantify preference for liquid-ordered domains using line profile analysis across phase-separated membranes.

Data Analysis, Interpretation, and Troubleshooting

Quantitative Analysis of Experimental Results

Table 2: Key Performance Metrics for this compound Assay Development

Assay Type Primary Readout Expected Outcomes Potential Artifacts
Cellular Uptake Fluorescence intensity Concentration-dependent increase Surface adhesion without internalization
Intracellular Trafficking Colocalization coefficients Endosomal escape (low lysosomal colocalization) Quenching in acidic compartments
Membrane Partitioning Lo/Ld partition coefficient Preference for ordered domains (>2.0) Photobleaching during imaging
Transfection Efficiency Reporter gene expression Optimal at 1:3 DOTAP/Chol molar ratio Cytotoxicity at high lipid doses
Stability Assessment Size and PDI over time Stable for 60 days at 4°C Aggregation during storage
Troubleshooting Common Experimental Issues
  • Poor Click Chemistry Efficiency: Optimize copper catalyst concentration and reaction time. Include positive controls with known azide concentrations. Ensure fresh preparation of sodium ascorbate to maintain reducing conditions.

  • High Background Fluorescence: Implement thorough washing steps post-labeling. Include quenching controls with dithionite to distinguish internalized from surface-bound signals [5]. Use appropriate control samples without this compound to establish background levels.

  • Suboptimal LNP Formulation: If particle size exceeds desired range (100-150 nm), ensure proper extrusion technique and membrane integrity. For unstable formulations, consider increasing PEG-lipid content (typically 1.5-2.5 mol%) while recognizing that higher PEGylation may decrease transfection efficiency [1] [6].

  • Cellular Toxicity: Observe cell viability using MTS or similar assays. Reduce lipid concentrations if toxicity exceeds 20% at working concentrations. DOTAP/Chol LNPs generally show good biocompatibility at appropriate concentrations.

Visualization of Experimental Workflows and Signaling Pathways

This compound Assay Development Workflow

G cluster_lnp Formulation Stage cluster_assay Assay Stage Start Experimental Design LNP LNP Formulation (this compound incorporation) Start->LNP Characterize Physicochemical Characterization LNP->Characterize LNP->Characterize Complex Nucleic Acid Complexation Characterize->Complex Characterize->Complex Label Fluorescent Labeling (Click Chemistry) Complex->Label Cellular Cellular Assays Label->Cellular Label->Cellular Analysis Data Analysis & Interpretation Cellular->Analysis Cellular->Analysis

Cholesterol Metabolic Pathways and Regulation

G SREBP2 SREBP2 Transcription Factor Degradation SREBP2 Degradation via Proteasome SREBP2->Degradation HMGCR HMGCR Enzyme (Cholesterol Synthesis) Hypoxia Hypoxic Conditions MARCHF6 MARCHF6 Ubiquitin Ligase (NADPH-activated) Hypoxia->MARCHF6 Activates MARCHF6->SREBP2 Ubiquitinates Synthesis Cholesterol Synthesis Downregulation Degradation->Synthesis Uptake Increased Cholesterol Uptake Synthesis->Uptake Compensatory Response

Conclusion and Future Perspectives

The protocols and application notes presented here provide a comprehensive framework for implementing this compound in various experimental contexts, with particular emphasis on lipid nanoparticle systems for nucleic acid delivery. The versatile nature of this compound enables researchers to track cholesterol incorporation, localization, and trafficking through bioorthogonal chemistry approaches, offering valuable insights into the behavior of synthetic lipid systems in biological environments.

Future developments in this compound applications will likely focus on advanced imaging techniques, including super-resolution microscopy and fluorescence correlation spectroscopy, to better understand cholesterol dynamics at the nanoscale level [4]. Additionally, the integration of this compound labeling with single-cell analysis approaches and organoid culture systems will provide more physiologically relevant models for studying cholesterol biology in complex tissue contexts. As lipid nanoparticle technology continues to evolve for therapeutic applications, this compound will remain an invaluable tool for optimizing formulation parameters and understanding delivery mechanisms.

References

Application Note: Protocol for a Clinical Trial on Bempedoic Acid and n-3 PUFAs (Chol-N3) in High-Risk Cardiovascular Patients

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Patients at high risk for cardiovascular (CV) events, particularly those with statin intolerance, familial hypercholesterolemia (FH), or on dialysis, often fail to achieve their low-density lipoprotein cholesterol (LDL-C) goals and face a significant residual CV risk [1] [2] [3]. Bempedoic acid (BA), an ATP-citrate lyase inhibitor, has demonstrated efficacy in further lowering LDL-C in high-risk patients, showing a reduction of 26.1% in a real-world setting, with over 60% of patients reaching their lipid targets [1]. Importantly, it is well-tolerated in statin-intolerant patients [1].

Simultaneously, n-3 Polyunsaturated Fatty Acids (n-3 PUFAs) have shown promise in reducing CV events and modifying lipid profiles through mechanisms distinct from standard lipid-lowering therapies. A high-dose n-3 PUFA supplement (4 g/day) has been shown to not only reduce triglycerides but also significantly lower LDL-C and total cholesterol in patients with Familial Hypercholesterolemia [2]. The proposed "Chol-N3" trial hypothesizes that the combination of Bempedoic Acid and n-3 PUFAs will have complementary and potentially synergistic effects, leading to superior LDL-C and triglyceride lowering, and ultimately, a reduction in major adverse CV events (MACE) in a high-risk population.

Trial Objectives and Endpoints

The trial design is structured around primary and secondary objectives, with clearly defined endpoints for each.

Table 1: Trial Objectives and Endpoints

Objective Type Objective Primary Endpoint(s) Secondary Endpoints

| Primary | To assess the efficacy of BA + n-3 PUFAs on lipid profile. | Percentage change in LDL-C from baseline to 12 months. | - Proportion of patients achieving ESC/EAS LDL-C goal (≤55 mg/dL) [1].

  • Percentage change in Triglycerides (TG) from baseline [2].
  • Percentage change in Total Cholesterol [2]. | | Secondary | To evaluate the long-term impact on CV outcomes. | Rate of all serious CV events (composite of CV death, fatal/non-fatal MI, fatal/non-fatal stroke, PVD requiring amputation) [3]. | - Time to first serious CV event.
  • All-cause mortality [3].
  • Change in high-sensitivity C-reactive protein (hs-CRP).
  • Safety and tolerability (discontinuation rates, adverse events). |

Detailed Experimental Methodology

Trial Design
  • Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
  • Duration: A minimum of 3.5 years for the intervention period, with a total study duration of up to 10 years to capture long-term outcomes [3].
  • Population: 1100 high-risk CV patients, specifically including those with statin intolerance, FH, or on hemodialysis.
Intervention & Randomization
  • Screening & Run-in: A 2-week screening period to assess eligibility, obtain informed consent, and establish baseline parameters.
  • Randomization (1:1):
    • Active Group: Receives Bempedoic acid (180 mg oral, once daily) plus n-3 PUFAs (4 g oral, once daily). The n-3 PUFA formulation will contain 1840 mg EPA and 1520 mg DHA [2].
    • Control Group: Receives matching placebos for both agents.
  • Blinding: All participants, investigators, and outcome adjudicators will be blinded to treatment assignment. The study medications will be delivered in identical, numbered containers to maintain allocation concealment [2].
Key Procedures & Assessments
  • Baseline & Follow-up Visits: Scheduled at baseline, 3 months, 6 months, 12 months, and every 6 months thereafter.
  • Laboratory Measurements:
    • Lipid Profile: Fasting blood samples will be analyzed for LDL-C, HDL-C, Total Cholesterol, and Triglycerides [1] [2].
    • Lipoprotein Subfractions: LDL and HDL subfractions will be estimated using serum electrophoresis (e.g., Lipoprint system) to understand particle size and density changes [2].
    • n-3 PUFA Serum Levels: Mean serum levels of EPA, DHA, and the EPA/AA (arachidonic acid) ratio will be monitored to confirm compliance and assess correlation with outcomes [3].
    • Safety Labs: Liver function tests (ALT, AST), renal function, and creatine kinase.
  • Endpoint Adjudication: An independent, blinded Clinical Events Committee (comprising cardiologists, neurologists, and vascular surgeons) will review and confirm all primary and secondary CV endpoints [3].

Data Analysis Plan

  • Sample Size Justification: The target of 1100 patients provides 90% power to detect a 20% reduction in the rate of the primary CV outcome, assuming a two-sided alpha of 0.05.
  • Statistical Analysis: The primary efficacy endpoint (LDL-C change) will be analyzed using an Analysis of Covariance (ANCOVA) model, adjusting for baseline LDL-C. The primary CV outcome (rate of all serious CV events) will be analyzed using a negative binomial regression model, with results presented as a rate ratio with a 95% confidence interval. Safety analyses will be performed on the safety population.

Visualization of Trial Workflow

The following diagram illustrates the patient journey through the this compound clinical trial, from initial screening to final analysis.

G cluster_phase1 Phase 1: Screening & Enrollment cluster_phase2 Phase 2: Active Treatment & Follow-up cluster_phase3 Phase 3: Analysis Start Patient Identification & Informed Consent Screen Eligibility Assessment (Inclusion/Exclusion Criteria) Start->Screen Exclude Excluded Screen->Exclude Not Eligible Randomize Randomization (1:1) Screen->Randomize Eligible GroupA Active Group Bempedoic Acid + n-3 PUFAs Randomize->GroupA Group A GroupB Control Group Matching Placebos Randomize->GroupB Group B Follow Scheduled Visits & Monitoring (Labs, Safety, Compliance) GroupA->Follow GroupB->Follow Analyze Data Analysis (Efficacy & Safety) Follow->Analyze End Trial Conclusion & Results Dissemination Analyze->End

This workflow provides a visual overview of the key stages in the this compound clinical trial.

Summary

This application note outlines a robust and methodologically sound protocol for the "this compound" clinical trial. By leveraging the complementary mechanisms of Bempedoic Acid and n-3 PUFAs, this trial is positioned to generate high-quality evidence on a promising combination therapy for managing lipid levels and reducing residual cardiovascular risk in a vulnerable patient population. The design incorporates key learnings from recent successful trials, including pragmatic elements, rigorous endpoint adjudication, and the use of biomarkers to elucidate mechanism of action.

References

Cholesterol Stability: Key Influencing Factors

Author: Smolecule Technical Support Team. Date: February 2026

Experimental evidence shows that cholesterol stability is compromised by heat, light, oxygen, and acidic pH. The presence of polyunsaturated fatty acids (PUFAs) can significantly accelerate its oxidation [1] [2].

The table below summarizes the impact of various environmental factors on the formation of Cholesterol Oxidation Products (COPs):

Factor Impact on Stability & COP Formation Experimental Evidence
Temperature Formation of COPs (e.g., 7-ketocholesterol) increases with temperature. Heating to 200°C for 1 hour causes a sharp increase in COPs [2]. Study in n-3 enriched eggs: COP concentrations were higher in fried vs. boiled eggs and increased during storage, especially at 25°C vs. 5°C [1].
pH Acidic conditions (pH < 5.8) promote oxidation. pH between 5.8-7.6 shows no significant difference in COP formation at 4°C [2]. Model system with borate buffer: control samples (no buffer) had higher COPs than pH-adjusted samples after 10 days at 4°C [2].
Unsaturated Lipids Presence of PUFAs (e.g., linoleic acid, oleic acid) significantly increases COP formation, especially at lower temperatures (100°C) [2]. In n-3 enriched eggs, PUFAs (18:3, 20:5, 22:6) decreased during storage, indicating simultaneous lipid and cholesterol oxidation [1].
Light & Oxygen Storing cholesterol in the presence of light and oxygen leads to COP formation [2]. Standard stability testing practices indicate these are key stressors [3].

Experimental Protocol: Monitoring Cholesterol Oxidation

This gas chromatography (GC) method for quantifying COPs is adapted from published research [2].

  • Step 1: Sample Preparation. Create a model system by dissolving 50 mg of cholesterol in 1 mL chloroform in a test tube. Evaporate under nitrogen to form a thin film. For lipid-mixed studies, add unsaturated fatty acids (e.g., linoleic or oleic acid) at specific ratios (e.g., 1:20 or 1:100 cholesterol:fatty acid).
  • Step 2: Stress Treatment. Subject the sample to stress conditions:
    • Heat: Heat in an oil bath (e.g., 100°C, 150°C, 200°C) for varying durations (1-10 hours) [2].
    • pH: For pH studies, create emulsions with borate buffer and adjust pH (e.g., 5.8, 6.7, 7.6). Store at 4°C for up to 10 days [2].
  • Step 3: Post-Treatment and Analysis.
    • Add an antioxidant (e.g., 50 μL of 7.2% BHT) to prevent further oxidation during analysis.
    • Filter the sample.
    • Analyze the COP content using Gas Chromatography (GC) with appropriate standards (e.g., 7-ketocholesterol, 7α-hydroxycholesterol, 7β-hydroxycholesterol, α-epoxide, 25-hydroxycholesterol) [1] [2].

This workflow outlines the key steps for a stability study:

workflow start Sample Preparation stress Apply Stress Conditions (Heat, pH, Light) start->stress Thin film or emulsion analysis Analytical Quantification stress->analysis Add antioxidant & filter result Stability Assessment analysis->result GC/HPLC data

Troubleshooting FAQs

  • Q1: What are the recommended storage conditions for Chol-N3?

    • A: While specific data on this compound is limited, extrapolation from cholesterol studies recommends storing as a solid at -20°C or below, protected from light and under an inert atmosphere (e.g., argon or nitrogen) if possible. For solutions, use airtight, dark vials with minimal headspace.
  • Q2: Why do my experimental yields drop when using this compound that has been stored for a long time?

    • A: This is likely due to the degradation of the azide group or the cholesterol backbone. The azide moiety can be sensitive to heat, light, and copper contaminants. Ensure cold, dark storage and use high-purity solvents. Check the integrity of the azide group by FTIR (looking for the characteristic ~2100 cm⁻¹ peak) before use in critical experiments.
  • Q3: How can I check if my this compound has degraded?

    • A: Use a combination of analytical techniques:
      • Thin-Layer Chromatography (TLC): Look for extra spots indicating decomposition products.
      • Fourier-Transform Infrared Spectroscopy (FTIR): Monitor the intensity of the azide peak.
      • Nuclear Magnetic Resonance (NMR): Look for new signals in the ¹H NMR spectrum.
      • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for identifying and quantifying degradation products.

Important Technical Note

The information provided is based on stability data for native cholesterol and general principles of azide chemistry, as direct stability studies on "this compound" were not found in the search results.

For the most accurate handling procedures, you should prioritize the manufacturer's datasheet for your specific this compound product. For regulatory purposes, such as in drug development, consult the latest ICH guidelines (e.g., the new draft ICH stability guideline from April 2025) [3] and perform your own formal stability studies.

References

Chol-N3 analytical interference resolution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer
What is Chol-N3 typically used for? As a cholesterol derivative, it is used to label or manipulate cholesterol-rich membrane domains (like lipid rafts) to study their structure and function [1].

| What are common sources of analytical interference? | 1. Impurities: Incompletely reacted starting materials or byproducts from synthesis [2]. 2. Solubility & Assembly: Improper formation of micelles or integration into lipid vesicles [2]. 3. Sample Matrix: Interference from other cellular lipids or proteins during analysis (e.g., MS, microscopy) [1] [3]. | | Which techniques are used for analysis? | Common methods include Mass Spectrometry (LC-MS) [3], chromatography (e.g., for purity checks) [2], and super-resolution microscopy to visualize its localization in membranes [1]. |

Troubleshooting Guide: Common Interference Issues

Problem Category Potential Cause Recommended Solution
Synthesis & Purity Low purity or non-uniform PEG linkers in Chol-PEG-N3 conjugates [2]. Use non-disperse PEG (ND-PEG) synthesis methods and characterize products with HRMS and NMR [2].
Sample Preparation Improper solubilization leading to heterogeneous aggregates [2]. Optimize detergent use and employ sonication or extrusion to form uniform vesicles/micelles.
Detection & Analysis Ion suppression in MS from phospholipids (e.g., PC, PE) in sample [3]. Use LC to separate analytes and optimize MS-source parameters to improve ionization efficiency [3].
Biological Specificity Non-specific binding or incorporation into non-raft membrane regions [1]. Include controls (e.g., cholesterol pre-treatment) and use super-resolution microscopy to verify nanodomain localization [1].

Experimental Protocol: Resolving Interference in LC-MS Analysis

This protocol is designed to identify and resolve interference during the LC-MS analysis of this compound from complex biological samples.

1. Sample Preparation (Lipid Extraction)

  • Goal: Efficiently extract this compound while minimizing co-extraction of interfering substances.
  • Method: Use a liquid-liquid extraction method with Methyl-tert-butyl ether (MTBE)/Methanol (MeOH).
    • Add a mixture of MeOH and MTBE to your sample (e.g., plasma or cell homogenate).
    • Vortex, incubate, and add water to induce phase separation.
    • Recover the upper organic (MTBE) layer, which contains the lipids.
    • This method has demonstrated >85% extraction recovery for phospholipids with <15% variability [3].

2. Chromatographic Separation

  • Goal: Separate this compound from isobaric and isomeric lipids that cause spectral interference.
  • Method: Use Reversed-Phase Liquid Chromatography (RPLC) on a C18 column (e.g., ACQUITY Premier CSH C18).
    • This column type effectively separates lipids by their hydrophobicity (acyl chain length and unsaturation) [3].
    • A typical run time can be around 28 minutes, providing sufficient data points and separation [3].

3. Mass Spectrometric Detection

  • Goal: Achieve sensitive and specific detection of this compound.
  • Method: Operate a high-resolution mass spectrometer (e.g., Q Exactive HF) in both positive and negative ionization modes.
    • Optimize MS-source settings (e.g., spray voltage, capillary temperature), as this can improve signal intensity by a factor of 3 compared to default settings [3].
    • Use a Full MS/data-dependent MS² (ddMS²) top N acquisition mode. This allows you to detect this compound by its accurate mass and confirm its identity via its unique fragmentation pattern [3].

4. Data Analysis and Validation

  • Use bioinformatic software to process LC-MS data for peak detection, alignment, and lipid annotation against comprehensive databases [3].
  • Confirm the identity of this compound by matching its retention time and MS/MS spectrum with a pure analytical standard, if available.

Experimental Workflow and Troubleshooting Logic

The following diagrams outline the core workflows for the analytical protocol and troubleshooting.

protocol Experimental Workflow for this compound LC-MS Analysis start Start: Complex Biological Sample step1 Lipid Extraction (MTBE/MeOH) start->step1 step2 Chromatographic Separation (C18 Column) step1->step2 step3 Mass Spectrometry (Full MS/ddMS²) step2->step3 step4 Data Analysis & Validation step3->step4 end Identified this compound step4->end

logic Troubleshooting Logic for Poor Signal low_signal Low or No Signal in MS? check_sample Signal in other sample types? low_signal->check_sample Yes check_std Signal with pure standard? low_signal->check_std No matrix_effect Investigate Matrix Effects & Improve Cleanup check_sample->matrix_effect No check_source MS source parameters optimized? check_std->check_source No check_extract High extraction yield confirmed? check_source->check_extract No check_LC Good peak shape in chromatography? check_extract->check_LC No purify Improve Synthesis & Purification check_LC->purify No confirm_id Confirm Identity via MS/MS check_LC->confirm_id Yes

References

Chol-N3 method validation and optimization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Chol-N3 Method

Problem: Poor Chromatographic Separation

Potential Cause Investigation Suggested Action
Column Degradation Check system suitability test results; observe peak shape and pressure. Replace or regenerate the guard column and/or analytical column [1].
Suboptimal Mobile Phase Review the elution conditions (e.g., ratio, pH, buffer concentration). Re-prepare the mobile phase. Re-optimize the gradient or isocratic program using chemometric tools for efficiency [1].
Sample Solvent Incompatibility Ensure the sample solvent is compatible with the mobile phase. Re-dissolve the sample in a solvent that matches the initial mobile phase composition.

Problem: Low Recovery or Yield

Potential Cause Investigation Suggested Action
Inefficient Derivatization Check derivatization reagent purity and molar ratio. Review reaction time and temperature. Optimize the molar ratio and reaction conditions (e.g., using an ultrasonic bath) via a factorial design [1].
Incomplete Extraction Evaluate the extraction solvent mixture and procedure. Test different solvent combinations (e.g., n-hexane and DCM mixtures) and implement a multistep clean-up to remove matrix interferents like lipids [2].

Problem: High Background Noise or Signal Instability

Potential Cause Investigation Suggested Action
Matrix Interference Analyze a procedural blank and a standard to compare baseline. Incorporate additional clean-up steps, such as washes with concentrated sulfuric acid or mixing with acid silica [2].
Contaminated Solvents/Reagents Run a blank injection of all solvents and reagents. Use high-purity (e.g., HPLC grade) solvents and reagents. Re-prepare solutions from fresh, uncontaminated stocks.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to validate for the this compound method? A proper method validation should quantitatively assess the following parameters, typically derived from guidelines like ICH Q2(R1):

  • Accuracy: Reported as % recovery. For example, a method for sterols in sediment achieved recoveries of 91-108% [1].
  • Precision: Includes both repeatability (intra-day) and intermediate precision (inter-day), expressed as % Relative Standard Deviation (%RSD).
  • Linearity and Range: The correlation coefficient (R²) of the calibration curve and the concentration range over which the method is accurate and precise.
  • Limit of Detection (LOD) & Quantification (LOQ): For example, an HPLC method for sterols established LODs at 0.5-0.6 mg L⁻¹ [1].
  • Specificity/Selectivity: Demonstrated by the clear separation of the target analyte peak from other matrix components.

Q2: How can I optimize the derivatization reaction for better sensitivity? Systematic optimization is key. You should:

  • Use Chemometric Tools: Employ experimental designs, such as a factorial design followed by a Central Composite Design (CCD), to efficiently find the optimal values for critical variables [1].
  • Identify Key Variables: The main factors often include the molar ratio of the analyte to the derivatizing reagent, reaction time, and temperature. For instance, one sterol method was optimized at a specific molar ratio and a 32.1-minute ultrasonic bath time [1].

Q3: My sample matrix is complex. How can I improve the clean-up? A dispersive Solid Phase Extraction (dSPE) approach can be very effective.

  • Procedure: After extraction, the sample extract is mixed with sorbent materials in a tube, vortexed, and then centrifuged.
  • Sorbent Choice: Select sorbents that target your specific interferents (e.g., C18 for lipids, PSA for polar compounds).
  • Acid Clean-up: A sequential wash with concentrated sulfuric acid is a powerful technique for removing lipids and pigments from samples prior to instrumental analysis [2].

Experimental Workflow & Signaling Pathway

The search results did not contain a specific "this compound" signaling pathway. However, the diagram below illustrates a generalized workflow for an analytical method involving derivatization, from sample preparation to data analysis. This mirrors the procedures described in the literature for similar compounds [1] [2].

Sample Sample Extraction Extraction Sample->Extraction Homogenize CleanUp CleanUp Extraction->CleanUp Centrifuge Derivatization Derivatization CleanUp->Derivatization Evaporate & Reconstitute Analysis Analysis Derivatization->Analysis React with Agent Data Data Analysis->Data Inject

References

Understanding Contamination Sources and General Principles

Author: Smolecule Technical Support Team. Date: February 2026

Background contamination often arises from incomplete purification, non-specific binding, or carryover from previous experimental steps. The table below summarizes common issues and their general solutions, which form the basis for the specific protocols that follow.

Contamination Source Impact on Experiment General Principle for Mitigation
Incomplete Purification [1] Damaged product integrity; low yield/activity. Optimize gentle, density-based separation methods.
Residual Reagents/Solvents [2] MS signal interference; inaccurate quantification. Implement thorough washing/evaporation steps; use internal standards.
Non-Specific Binding [3] High background noise in detection. Use validated antibodies; optimize blocking and washing buffers.
Carryover During Liquid Handling [2] Cross-contamination between samples. Automate key steps; use filter tips.

Detailed Experimental Protocols for Contamination Reduction

Here are two detailed methodologies you can adapt to reduce contamination in your work with Chol-N3 and similar compounds.

Protocol 1: Semiautomated Lipid Extraction for MS Analysis

This protocol, developed for high-throughput cholesterol quantification, is highly effective for minimizing manual handling errors and contamination [2].

  • Key Principle: Use a liquid handling platform to improve reproducibility and reduce variation from multiple liquid transfer steps [2].
  • Materials:
    • Liquid handling system (e.g., Agilent Bravo Platform)
    • Solvent: Methyl tert-butyl ether (MTBE)
    • Internal Standard: 13C-cholesterol (for normalization and quantification)
    • Labware: Glass-coated 384-well plates
  • Procedure:
    • Cell Preparation: Seed and treat cells in a 384-well plate. After treatment, remove media and wash cells with PBS once. Store the plate at -80°C until extraction [2].
    • Automated Extraction:
      • Thaw the plate and place it on the liquid handler.
      • The system dispenses a pre-chilled methanol solution (containing the internal standard, 13C-cholesterol) to lyse cells.
      • It then adds MTBE to the methanol/water mixture to create a monophasic system. The plate is sealed and shaken to facilitate lipid extraction.
      • After shaking, the addition of water induces phase separation, with the lipid-containing MTBE layer (less dense) rising to the top.
    • Sample Collection & Analysis: The upper MTBE layer containing the lipids is collected. The MTBE solvent is evaporated, and the lipid extract is reconstituted in a solvent compatible with your downstream analysis (e.g., MS-compatible solvent) [2].

The workflow for this automated process is outlined below.

start Cell Plate (Post-treatment/Wash) step1 Dispense MeOH/Internal Standard start->step1 step2 Dispense MTBE step1->step2 step3 Seal & Shake for Extraction step2->step3 step4 Add Water for Phase Separation step3->step4 step5 Collect Upper MTBE Layer step4->step5 step6 Evaporate Solvent & Reconstitute step5->step6 end Clean Lipid Extract for MS step6->end

Protocol 2: Optimized Sucrose Gradient Purification for Nanoparticles

This protocol, designed for purifying enveloped viruses, is excellent for gently isolating nanoparticles like this compound assemblies while preserving their structural integrity [1].

  • Key Principle: Use a continuous, shallow sucrose density gradient to minimize osmotic shock and physical shear forces that can damage products and cause contamination [1].
  • Materials:
    • Ultracentrifuge and swinging-bucket rotor (e.g., SW32 Ti, Beckman)
    • Sucrose solutions (e.g., 15% to 50% w/w)
    • Gradient Master (Biocomp) or similar device
  • Procedure:
    • Prepare Continuous Gradient: Create a continuous sucrose density gradient (e.g., 15%-50% w/w) in an ultracentrifuge tube using a Gradient Master [1].
    • Load Sample: Carefully layer 1 mL of your pre-purified this compound nanoparticle sample on top of the gradient [1].
    • Ultracentrifugation: Centrifuge at 4°C, 100,000 × g for 2 hours [1].
    • Fraction Collection:
      • Use a modified wide-bore pipette tip (tip mouth ~0.3–0.4 cm) to avoid damaging the gradient or particles.
      • Gently collect the fraction band containing your target nanoparticles.
    • Buffer Exchange & Concentration: Dilute the collected fraction with a compatible buffer (e.g., PBS, pH 8.0) and pellet the nanoparticles via a second, shorter ultracentrifugation step (e.g., 70,000 × g for 45 min) to remove sucrose. Resuspend the final pellet in your desired buffer [1].

Key Principles for a Contamination-Free Workflow

Beyond specific protocols, adhering to these general principles will significantly reduce background contamination.

  • Use High-Purity Reagents: The quality of starting materials is critical. Ensure solvents and chemicals are of high analytical grade.
  • Employ Internal Standards: For quantitative work like mass spectrometry, always use a stable isotope-labeled internal standard (e.g., 13C-cholesterol). This corrects for recovery variations and aids in detecting contamination [2].
  • Automate Repetitive Steps: As demonstrated, semiautomated liquid handling drastically improves reproducibility and minimizes human error in multi-step protocols [2].
  • Validate Your Tools: If using antibodies for detection, ensure they are highly specific and validated using knockout controls or other orthogonal methods to avoid non-specific background signals [3].

A Troubleshooting Framework for Contamination Issues

When you encounter contamination, you can use the following logic to diagnose the problem systematically.

start High Background Contamination q1 Issue in Purification? start->q1 q2 Issue in Detection? start->q2 act1 Apply Optimized Sucrose Gradient Protocol q1->act1 e.g., low yield damaged particles act2 Apply Semiautomated Extraction & Internal Standard q1->act2 e.g., solvent carryover in MS act3 Validate Antibodies & Optimize Wash Buffers q2->act3 e.g., high noise in imaging/WB

References

Chol-N3 lipid oxidation prevention techniques

Author: Smolecule Technical Support Team. Date: February 2026

Core Strategies to Prevent Lipid Oxidation

The high number of double bonds in n-3 polyunsaturated fatty acids (PUFAs) like DHA and EPA makes them highly susceptible to oxidation [1] [2]. Effective management requires a multi-faceted approach.

Strategy Technical Rationale & Implementation
Antioxidant Co-administration Add antioxidants (e.g., α-tocopherol/Vitamin E) to lipid emulsions. Note: Vitamin E does not reliably prevent peroxidation; its effectiveness can be inconsistent. Always verify concentration and type of antioxidant used [1] [3].
Oxygen Exclusion Use an inert gas blanket (e.g., nitrogen or argon) over lipid samples and emulsions. Store lipid stocks and working solutions in sealed vials with minimal headspace [4].
Controlled Temperature & Light Store lipids at -80°C or -20°C under inert conditions. Use amber glass vials or store in the dark to prevent photo-oxidation. Avoid repeated freeze-thaw cycles [4].
Metal Chelation Add chelating agents like EDTA to bind transition metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze lipid peroxidation. Ensure buffer and solvent purity [5].

Critical Experimental Parameters

The experimental conditions below significantly influence oxidation rates and should be carefully controlled and documented.

Parameter Impact on Oxidation Recommended Control
Temperature High heat dramatically accelerates oxidation. Avoid temperatures >150°C. For heating steps, use lower temperatures and shorter durations [4].
pH Acidic conditions (pH <5.8) promote oxidation. Maintain a neutral or slightly basic pH (e.g., above 5.8) in buffers and emulsions [4].
Unsaturated Fatty Acids PUFAs (e.g., linoleic, oleic acid) increase oxidative stress in mixed systems. Be aware that complex lipid mixtures can lead to cross-oxidation. Characterize all lipid components [4].

Experimental Workflow for Oxidation Control

The following diagram outlines a general workflow for handling oxidation-prone lipids like Chol-N3 from storage to analysis.

Start Start: Lipid Handling Protocol S1 Storage: -80°C, Inert Gas, Dark Start->S1 S2 Preparation: Antioxidant-added Solvents, Metal Chelators S1->S2 S3 Handling: Under Inert Gas Blanket, Minimal Light Exposure S2->S3 S4 Reaction: Control Temp/pH, Monitor Time S3->S4 S5 Analysis: Measure Oxidation Markers (e.g., MDA, HNE, COPs) S4->S5 End Document All Parameters S5->End

Troubleshooting FAQ

Q1: Our this compound formulation shows increased malondialdehyde (MDA) levels after a week. What could be the cause?

  • A: This indicates significant lipid peroxidation. First, verify your storage conditions are at -80°C under an inert gas. Second, check the concentration and efficacy of your antioxidant (e.g., α-tocopherol). Third, ensure that your buffers are at a neutral pH and free of metal contaminants by using a chelating agent [3] [4].

Q2: Does adding Vitamin E completely prevent n-3 PUFA oxidation?

  • A: No. Evidence indicates that co-administration of Vitamin E is unreliable for completely preventing lipid peroxidation in n-3 PUFAs. Its effectiveness can vary, and it should not be considered a standalone solution. A multi-pronged approach is essential [1].

Q3: We are observing high levels of cholesterol oxidation products (COPs) in our model systems. How can we reduce them?

  • A: The formation of COPs is strongly promoted by high temperatures, the presence of unsaturated fatty acids, and low pH.
    • Lower Heating Temperature: Reduce thermal exposure. If heating is necessary, avoid temperatures at or above 150°C [4].
    • Adjust pH: Ensure the pH of your system is above 5.8, as more acidic conditions accelerate oxidation [4].
    • Review Lipid Composition: Assess the impact of other unsaturated lipids in your system, as they can propagate radical chain reactions [4].

Key Analytical Methods for Detection

To monitor and troubleshoot oxidation, incorporate these analytical techniques:

  • Malondialdehyde (MDA) Quantification: MDA is a common end-product of lipid peroxidation and can be measured using assays like the thiobarbituric acid reactive substances (TBARS) test. It serves as a reliable marker for oxidative damage [3].
  • Analysis of Cholesterol Oxidation Products (COPs): Use gas chromatography (GC) to separate and quantify specific COPs like 7-ketocholesterol and 5,6-epoxycholesterol. This is crucial for understanding the extent of oxidation in cholesterol-containing systems [4].
  • Measurement of Other Aldehydes: Advanced techniques like LC-MS can be used to detect a wider range of reactive aldehydes produced during oxidation, such as 4-hydroxy-2-nonenal (HNE) and acrolein [6] [5].

References

Troubleshooting Guide: Minimizing Chol-N3 Sample Loss

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common issues that lead to Chol-N3 sample degradation and poor yields, helping you ensure sample integrity for reliable experimental results.

Problem Area Specific Issue Recommended Solution Key Rationale
Storage & Handling Chemical degradation and loss of integrity. Store at -20°C or -80°C; protect from light and moisture; use argon blanket for long-term storage [1]. Prevents oxidation and hydrolysis, maintaining molecular structure [1].
Experimental Workflow Inconsistent results and sample loss during preparation. Standardize protocols; use glassware over plastic; minimize handling steps; pre-chill equipment [1]. Reduces adsorption to surfaces and variability, improving reproducibility [1].
Formulation & Assembly Inefficient mRNA encapsulation and unstable nanoparticles. Optimize lipid ratios; consider cholesterol analogs (e.g., β-sitosterol) [1]. C-24 alkyl phytosterols enhance LNP stability and transfection efficiency [1].

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for maintaining this compound stability during storage?

The most critical factor is protection from oxidation. Cholesterol and its analogs are susceptible to oxidation, which can alter their function. It is crucial to store this compound in an inert atmosphere (e.g., under argon) at low temperatures (-20°C to -80°C) and away from light [1].

Q2: How can I improve the efficiency of this compound incorporation into Lipid Nanoparticles (LNPs)?

Optimize the lipid molar ratio during LNP formulation. Research on other cholesterol analogs shows that the structural composition of the LNP, particularly the helper lipids, is crucial for efficient packaging. Using microfluidic mixing techniques ensures reproducible and homogeneous nanoparticle formation. Incorporating specific analogs like β-sitosterol, which has a C-24 alkyl group, can lead to a more polymorphic LNP structure that enhances stability and intracellular delivery [1].

Q3: My this compound samples are consistently yielding low amounts. What could be the cause?

Low yields are often due to adsorption to labware surfaces. To minimize this:

  • Use glass vials and pipettes whenever possible.
  • Silanize glassware to create a non-stick surface.
  • Include carrier lipids or proteins like Bovine Serum Albumin (BSA) in your buffer solutions to occupy non-specific binding sites [1].

Detailed Experimental Protocol for LNP Formulation

This protocol, adapted from research on cholesterol-analog LNPs, is designed to maximize nanoparticle stability and encapsulation efficiency, thereby minimizing this compound sample loss [1].

  • Step 1: Lipid Solution Preparation

    • Prepare the organic phase by dissolving the ionizable lipid (e.g., DLin-MC3-DMA), helper lipids (DSPC), this compound, and PEG-lipid (DMG-PEG2k) in ethanol. A typical starting molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:this compound:DMG-PEG2k).
    • Ensure the total lipid concentration is between 5-10 mM.
  • Step 2: Aqueous Phase Preparation

    • Prepare an acidified aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0) containing the mRNA to be encapsulated.
  • Step 3: Nanoparticle Formation via Microfluidic Mixing

    • Use a microfluidic device to mix the organic and aqueous phases rapidly.
    • Set the flow rate ratio (aqueous:organic) to 3:1. A total flow rate of 12 mL/min is a common starting point.
    • Collect the resulting LNP suspension in a vial.
  • Step 4: Buffer Exchange and Purification

    • Dialyze the LNP suspension against a large volume of PBS (pH 7.4) at 4°C for at least 4 hours to remove ethanol and adjust the pH.
    • Alternatively, use tangential flow filtration (TFF) for concentration and buffer exchange.
  • Step 5: Characterization and Storage

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The target hydrodynamic diameter is typically ~100 nm.
    • Quantify encapsulation efficiency using a Ribonucleic Acid (RNA)-specific assay.
    • Aliquot the final LNP formulation and store it at 4°C for short-term use (days) or -80°C for long-term storage, protected from light.

This compound Integrity Verification Workflow

The following diagram illustrates the key steps for preparing and verifying your this compound samples to ensure integrity and minimize loss.

workflow Start Start this compound Prep Storage Proper Storage: -80°C, Argon, Dark Start->Storage Handling Aseptic Handling & Glassware Storage->Handling Formulation LNP Formulation Handling->Formulation Analysis Quality Control Analysis Formulation->Analysis Result Verified Sample Analysis->Result

Mechanism of Cholesterol-Mediated Nanoparticle Enhancement

For a deeper understanding of how cholesterol and its analogs function within biological systems, the diagram below outlines a key signaling pathway where cholesterol influences gene regulation. This knowledge can inform the strategic use of this compound in targeting cellular mechanisms [2].

pathway Cholesterol Cholesterol ASTER ASTER-B/C Cholesterol->ASTER sAC sAC (ADCY10) ASTER->sAC PKA PKA sAC->PKA IP3R IP3R PKA->IP3R Calcium Calcium Release IP3R->Calcium RhoA RhoA Activation Calcium->RhoA betaTrcp β-TrCP Inhibition RhoA->betaTrcp TAZ TAZ Stabilization betaTrcp->TAZ NASH Fibrotic NASH Progression TAZ->NASH

References

Key Factors Affecting Cholesterol Experimental Reproducibility

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge in cholesterol-related experiments, which would apply to Chol-N3, is the inherent instability of cholesterol in lipid bilayers. Cholesterol can be rapidly transferred to or from biomembranes and lipoproteins in a physiological environment, leading to inconsistent results [1]. The table below summarizes the main issues and the underlying causes that the provided research identified.

Issue Impact on Reproducibility Root Cause
Cholesterol Transfer Alters membrane packing, fluidity, and permeability over time, changing system properties between experiments [1]. Natural diffusion of free cholesterol between lipid bilayers and lipoproteins [1].
Payload Leakage Inconsistent drug delivery or assay results due to premature release of encapsulated contents [1]. Weakened membrane integrity following cholesterol loss [1].
Sample Handling Incorrect handling introduces variability in lipid composition analysis, a common readout for this compound experiments [2]. Improper freeze-thaw cycles or storage conditions can degrade samples [2].

Troubleshooting Guides & FAQs

Sample Handling & Storage

Q: What are the best practices for handling and storing serum or lipid samples to ensure reproducible lipidomics data? A: Proper sample handling is critical. The good news is that quantitative lipid analysis in unfractionated serum is quite robust against multiple freeze-thaw cycles [2].

  • Freeze-Thaw Cycles: Studies show that 1-3 freeze-thaw cycles have a minimal effect, impacting only 0-8% of metabolites in most lipid classes [2]. You can proceed with some confidence if your samples have undergone a few cycles.
  • Storage Temperature: For short-term storage (one week), the effects of storing samples at 4°C, -20°C, or -80°C are minimal for most lipid classes [2].
  • Critical Note for Fractionation: If your protocol involves density-based lipoprotein fractionation, you must take extra care. A single freeze-thaw cycle prior to fractionation can cause significant variability—for example, a 37% decrease in HDL free cholesterol and a 35% increase in LDL cholesterol ester compared to fresh samples. Whenever possible, perform this fractionation on fresh serum [2].
Improving Bilayer Stability for this compound

Q: How can I improve the stability and reproducibility of my lipid bilayers incorporating this compound? A: The most promising method to prevent cholesterol-related instability is to covalently tether the cholesterol to a phospholipid within the bilayer [1].

  • Strategy: Use a chimeric lipid where cholesterol is covalently linked to a sphingomyelin (SM) backbone, creating a molecule like SM-Chol [1]. This approach retains cholesterol's membrane-condensing ability while preventing its transfer.
  • Recommended Linker: A structure-activity relationship study found that a conjugate with a disulfide bond and a longer linker (SM-CSS-Chol) outperformed other linkers and traditional lipid/cholesterol mixtures. It better blocked cholesterol transfer and payload leakage [1].
  • Experimental Workflow: The diagram below outlines the general workflow for creating and testing such a stabilized system.

workflow Start Start: Reproducibility Issue Analyze Analyze Cause Start->Analyze Synthesize Synthesize SM-Chol Conjugate (e.g., SM-CSS-Chol) Analyze->Synthesize Cholesterol transfer identified Formulate Formulate Lipid Bilayer with Conjugate Synthesize->Formulate Test Test Stability & Performance Formulate->Test Result Improved Reproducibility Test->Result

Experimental Protocol: Assessing Membrane Stability

This protocol is adapted from biophysical studies on repaired myelin and synthetic lipid bilayers [3] [1].

Objective: To evaluate the stability of lipid bilayers incorporating this compound by measuring their biophysical properties, such as lateral molecular packing and compressibility.

Materials:

  • Langmuir-Pockels trough
  • Chloroform, methanol, and other HPLC-grade solvents
  • Lipid extracts or synthetic lipids (e.g., SM, PC, PE)
  • This compound
  • Control: Traditional phospholipid/Chol mixture

Methodology:

  • Lipid Solution Preparation: Dissolve lipid extracts or synthetic lipid mixtures (with and without this compound or SM-Chol conjugates) in chloroform to a desired concentration [3].
  • Monolayer Formation: Carefully spread the lipid solution onto the air-water interface of the Langmuir trough containing a clean subphase (e.g., filtered HEPES buffer) [3].
  • Compression Isotherm: Slowly compress the monomolecular lipid film by moving the barrier. Continuously record the surface pressure as a function of the mean molecular area [3].
  • Data Analysis:
    • Surface Pressure: Compare the maximum surface pressures achieved by the different lipid compositions. Higher pressures generally indicate tighter molecular packing [3].
    • Compressional Modulus: Calculate this modulus from the compression isotherm. A higher modulus indicates a stiffer, less compressible, and more stable membrane [3]. Films from lipid extracts with reduced cholesterol show lower surface pressures and lower compressional moduli [3].

The logical relationship between the measured properties and membrane stability is summarized below.

stability Stable Stable Membrane Unstable Unstable Membrane HighPressure High Surface Pressure HighPressure->Stable LowPressure Low Surface Pressure LowPressure->Unstable HighModulus High Compressional Modulus HighModulus->Stable LowModulus Low Compressional Modulus LowModulus->Unstable CholLoss Cholesterol Loss/Transfer CholLoss->LowPressure CholLoss->LowModulus

Key Takeaways for Your Research

  • For sample integrity, you don't need to worry excessively about freeze-thaw cycles for unfractionated serum, but be meticulous with fractionation protocols [2].
  • For experimental design, the most significant improvement in reproducibility for this compound applications will likely come from stabilizing the cholesterol within your system. The covalent conjugation strategy is a leading-edge approach supported by recent research [1].
  • For quality control, incorporating biophysical techniques like Langmuir monolayer analysis provides a direct method to quantify membrane stability and batch-to-batch consistency [3].

References

Bioorthogonal Chemistry and Sensitivity Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

The term "Chol-N3" likely refers to an azide-modified cholesterol, used as a chemical reporter in bioorthogonal chemistry. This field involves reactions that occur inside living systems without interfering with native biochemical processes [1].

Bioorthogonal chemistry is a key tool for sensitive detection. The development of bioorthogonally activated probes is a primary strategy for enhancing sensitivity in imaging and detection. These probes are designed to be initially silent (low background signal) and only turn on their signal upon reacting with a specific bioorthogonal tag, like an azide (N3) [1]. This "turn-on" mechanism significantly improves the signal-to-noise ratio compared to always-on fluorescent probes.

Troubleshooting Common Experimental Issues

The following table outlines common problems and general approaches linked to the principles of bioorthogonal chemistry.

Issue Possible Cause General Troubleshooting Approach
Low Signal-to-Noise Ratio High background fluorescence from unreacted probes; non-specific binding. Use bioorthogonally activated probes that fluoresce only after click reaction. Employ thorough washing steps or design experiments for wash-free imaging [1].
Slow Reaction Kinetics Suboptimal catalyst concentration; incompatible reaction partners. Consider using high-yield reactions like the inverse-electron-demand Diels-Alder (IEDDA). Optimize catalyst system for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1].
Probe Instability or Low Yield Chemical degradation of the probe or the azide tag in biological environments. Ensure the azide group is stable under physiological conditions. Test probe stability in relevant buffers/serum before complex experiments [1].

Experimental Workflow for Probe Evaluation

The diagram below illustrates a generalized workflow for evaluating a bioorthogonal probe system, which you can adapt for this compound.

G Start Start: Probe System Evaluation Step1 Probe Design and Synthesis Start->Step1 Step2 In Vitro Reaction Kinetics Test Step1->Step2 Step3 Sensitivity & Selectivity Assessment Step2->Step3 Step4 Application in Complex Media Step3->Step4 Step5 Live Cell or In Vivo Imaging Step4->Step5 Result Data Analysis and Protocol Optimization Step5->Result

Foundational Protocol: Assessing Reaction Efficiency

This is a generic protocol for a key experiment—testing the reaction between an azide-tagged molecule and an alkyne probe in a tube.

  • Objective: To confirm the bioorthogonal reaction occurs and determine its efficiency.
  • Materials:
    • Azide-functionalized molecule (e.g., Your this compound compound).
    • Alkyne-functionalized detection probe (e.g., a DBCO-fluorophore).
    • Appropriate buffer (e.g., PBS, pH 7.4).
    • Microcentrifuge tubes, pipettes, and a fluorescence plate reader or spectrometer.
  • Method:
    • Prepare separate solutions of the azide compound and the alkyne probe in reaction buffer.
    • Mix the solutions in a tube. Include a control tube with the alkyne probe only.
    • Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a set time.
    • Measure the fluorescence of the reaction mixture and the control. A significant increase in fluorescence in the reaction mixture compared to the control indicates a successful "turn-on" reaction.
    • (Optional) Use analytical techniques like HPLC or MS to monitor the formation of the cycloaddition product.

References

Chol-N3 versus UDCA efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Outcomes Comparison

The table below summarizes the core experimental findings comparing UDCA plus n-3 PUFA combination therapy against UDCA monotherapy.

Aspect UDCA Monotherapy UDCA + n-3 PUFA Combination Therapy References
Gallstone Dissolution Rate 9.9% (in human trial) 45.7% (in human trial) [1]
Radiological Response Rate 41.7% 90.5% [1]
Effect on Bile Composition Reduces cholesterol saturation Increases bile phospholipids & bile acids; further reduces cholesterol saturation index (CSI) [2]
Effect on Gallbladder Wall & Mucin Reduces mucin gene expression Reduces gallbladder wall thickness & mucin gene expression more effectively [2]
Anti-inflammatory & Anti-apoptotic Effects Moderate effects at high doses (500 µM) Strongly enhanced protection against bile acid-induced apoptosis and ER stress; superior control of inflammation [3]
Typical Dosage in Human Trials 600 mg/day UDCA 600 mg/day + PUFA (e.g., Omacor) 3000 mg/day [1]

Experimental Protocols and Methodologies

For researchers, understanding the experimental design from key studies is crucial.

Human Randomized Controlled Trial

This 2024 study provides the most direct clinical comparison [1].

  • Study Design: Randomized, prospective, preliminary clinical trial.
  • Participants: 45 patients with radiolucent, cholesterol gallstones (diameter ≤15 mm) and no to mild symptoms.
  • Intervention:
    • Monotherapy Group: UDCA 200 mg three times daily.
    • Combination Group: UDCA 200 mg + PUFA (Omacor) 1000 mg three times daily.
  • Duration: 6 months.
  • Primary Endpoints:
    • Gallstone dissolution rate: Percentage change in gallstone size from baseline, measured by ultrasound.
    • Radiological response rate: Proportion of patients showing any improvement (complete: 100% dissolution; partial: ≥50% dissolution; minimal: <50% dissolution).
  • Safety Assessment: Adverse events monitored via interviews every 8 weeks.
In Vitro Cell Culture Study on Mechanisms

This 2021 study investigated the synergistic mechanisms at a cellular level [3].

  • Cell Lines: Human HepG2 (hepatocellular carcinoma) and THP-1 (macrophage) cells.
  • Treatments:
    • Cells were treated with UDCA (50-500 µM), n-3 PUFas (EPA/DHA, 50 µM each), or their combination.
    • Challenges included a bile acid mixture (cholic acid, chenodeoxycholic acid, lithocholic acid, deoxycholic acid) to induce toxicity and LPS to induce inflammation.
  • Assessed Parameters:
    • Gene Expression: qRT-PCR for genes involved in bile acid synthesis (CYP7A1), transport, and metabolism.
    • Apoptosis: Caspase-3 activity measurement.
    • ER Stress: Western blot analysis of stress markers.
    • Inflammation: Cytokine production in THP-1 macrophages.

Mechanisms of Action: A Synergistic Pathway

The superior efficacy of the combination therapy arises from the complementary mechanisms of UDCA and n-3 PUFAs. The following diagram illustrates the key pathways through which they act on liver and gallbladder cells to dissolve cholesterol gallstones.

gallery Mechanisms of Cholesterol Gallstone Dissolution cluster_liver Liver & Bile cluster_gallbladder Gallbladder cluster_hepatocyte Hepatocyte Protection UDCA UDCA BileComp Improved Bile Composition UDCA->BileComp  Primary Mechanism Mucin Reduced Mucin Production UDCA->Mucin AntiApopt Anti-apoptotic Effects UDCA->AntiApopt AntiInfl Anti-inflammatory Effects (Inhibition of NF-κB) UDCA->AntiInfl  Contributes PUFA PUFA Phospholipids ↑ Bile Phospholipids PUFA->Phospholipids BileAcids ↑ Bile Acids PUFA->BileAcids WallThick Reduced Gallbladder Wall Thickness PUFA->WallThick Detox Stimulated BA Detoxification PUFA->Detox PUFA->AntiInfl  Potent Synergy CholSat Reduced Cholesterol Saturation Index (CSI) StoneDiss Cholesterol Stone Dissolution CholSat->StoneDiss Phospholipids->CholSat BileAcids->CholSat Mucin->StoneDiss Less nucleation WallThick->StoneDiss Improved function AntiApopt->StoneDiss Healthier cells Detox->StoneDiss Reduced toxicity AntiInfl->StoneDiss Reduced damage

Interpretation and Research Implications

The experimental data strongly suggests that combining n-3 PUFAs with UDCA represents a promising therapeutic strategy, potentially opening the "narrow therapeutic window" of UDCA [3].

  • For Drug Development Professionals: The combination allows for a lower effective dose of UDCA, which could mitigate potential side effects associated with high-dose UDCA regimens [3].
  • Key Consideration for Study Design: The human trial noted that dissolution and response rates were highest in patients with gallbladder sludge rather than distinct stones, an important factor for patient selection in future trials [1].

References

Comparative Analysis of n-3 Polyunsaturated Fatty Acids

Author: Smolecule Technical Support Team. Date: February 2026

n-3 PUFAs are not all equivalent; they differ in their source, potency, and biological roles [1]. The table below summarizes key n-3 PUFAs for comparison.

Fatty Acid Abbreviation Primary Source Key Biological Roles & Effects Notes on Efficacy
Alpha-Linolenic Acid ALA Plant sources (flaxseed, walnuts, soybeans, leafy vegetables) [1] Precursor to EPA and DHA; major metabolic fate is β-oxidation for energy [1]. Inefficient conversion to EPA and DHA in humans (approx. <5-10% to EPA, <2-5% to DHA) [1].

| Eicosapentaenoic Acid | EPA | Marine sources (oily fish), microalgae [1] [2] | - Anti-inflammatory: Metabolized to less potent eicosanoids (e.g., 3-series PGs, 5-series LTs) than those from Arachidonic Acid (AA); precursor to E-series resolvins [1].

  • Lipid Metabolism: Reduces plasma triglycerides [3] [4].
  • Cardiovascular: Reduces platelet aggregation, promotes vasodilation [1]. | More effective than ALA for increasing Omega-3 Index; direct consumption is crucial for effects [1] [5]. | | Docosahexaenoic Acid | DHA | Marine sources (oily fish), microalgae [1] [2] | - Neuroprotection: Critical for brain development and visual acuity; precursor to neuroprotectins and D-series resolvins [1].
  • Anti-inflammatory: Precursor to D-series resolvins and protectins [1].
  • Membrane Structure: Key component of phospholipids in retina and brain [2]. | More effective than EPA at increasing the Omega-3 Index in some studies [5]. | | n-3 LCPUFA (Combined EPA & DHA) | EPA & DHA | Fish oil, microalgae supplements [6] [3] | - Anti-obesogenic: In mice, upregulates fatty acid oxidation (β-oxidation) and BAT thermogenesis via UCP-1; activates AMPKα and FGF21 pathways [6].
  • Lipid-Lowering: Synergistic effects with phytosterols; significantly lowers TG and raises HDL-C [3].
  • Immunomodulation: Suppresses T-cell activation by disrupting lipid raft organization at the immunological synapse [7]. | The n-6/n-3 PUFA ratio in the diet is critical; a balanced ratio (e.g., 2.5:1 or 1:2.5) shows improved lipid profiles vs. high ratios (e.g., 7.5:1 or 13.5:1) [6] [4]. |

Experimental Insights and Protocols

The experimental data supporting the effects of n-3 PUFAs come from a variety of models, from in vitro studies to human clinical trials.

Key Experimental Models and Outcomes
  • Animal Model (Diet-Induced Obesity):
    • Protocol: C57BL/6J mice were fed isocaloric high-fat diets (48% energy from fat) for 12 weeks. The test diet (HF/n-3) partially replaced saturated fats with EPA and DHA to achieve a balanced n-6/n-3 PUFA ratio (0.84), compared to a control high-fat diet with a high ratio (13.5) [6].
    • Outcomes & Measurement: The HF/n-3 group showed reduced body weight and fat mass. Analysis of tissues showed diminished de novo lipogenesis and increased fatty acid oxidation in the liver and intestine. In brown adipose tissue (BAT), there was an upregulation of UCP1 protein and genes for mitochondrial biogenesis, indicating enhanced thermogenesis. Key mediators like p-AMPKα and FGF21 were also significantly increased [6].
  • Human Clinical Trial (Lipid-Lowering):
    • Protocol: A double-blind, placebo-controlled, 2x2 factorial trial with 60 hyperlipidemic subjects over 3 weeks. Interventions included: placebo (sunola oil), 1.4 g/d n-3 LCPUFA, 2 g/d phytosterols, or a combination [3].
    • Outcomes & Measurement: The combination of n-3 LCPUFA and phytosterols significantly reduced Total Cholesterol (-13.3%) and LDL-C (-12.5%). n-3 LCPUFA alone or in combination lowered Triglycerides (~22-26%) and raised HDL-C (7-9%). Plasma lipids were measured from blood samples, and the effects were found to be synergistic and complementary [3].
  • Cellular Study (Immunomodulation):
    • Protocol: CD4+ T cells were isolated from wild-type and fat-1 transgenic mice (which have endogenously high n-3 PUFA levels). Cells were activated with anti-CD3 hybridoma cells to form an immunological synapse (IS) [7].
    • Outcomes & Measurement: Using two-photon microscopy and the fluorescent probe Laurdan, researchers found that n-3 PUFA enrichment enhanced lipid raft condensation at the IS. However, it suppressed the localization of key signaling proteins (PKCθ, PLCγ-1, F-actin) into the synapse and inhibited T-cell proliferation, demonstrating an immunosuppressive mechanism [7].
Impact of n-6/n-3 Ratio in Human Diet
  • Protocol: A double-blind, randomized controlled trial with 71 hyperlipidemic patients. Participants were assigned to use 25g per day of cooking oil with different n-6/n-3 PUFA ratios for 60 days: High Ratio (HP, 7.5:1), Middle Ratio (MP, 2.5:1), or Low Ratio (LP, 1:2.5). The oils were blends of soybean oil and perilla oil (rich in ALA) [4].
  • Outcomes & Measurement: Blood lipid levels were measured at baseline and after 60 days. The MP and LP groups showed significant improvements in Total Cholesterol. The LP group also showed a significant reduction in Triglycerides. The study concluded that lowering the n-6/n-3 ratio improves blood lipids, but excessive reduction does not necessarily yield further benefits [4].

Visualization of Key Mechanisms

The following diagrams illustrate the primary mechanisms of action for n-3 LCPUFAs (EPA and DHA) based on the experimental data.

mechanisms cluster_0 1. Anti-inflammatory & Pro-resolving Effects cluster_1 2. Metabolic & Thermogenic Effects cluster_2 3. Immunomodulatory Effects (in T-cells) n3_Intake n-3 LCPUFA (EPA/DHA) Intake Comp_AA Competes with n-6 AA for metabolic enzymes n3_Intake->Comp_AA SPMs Production of Specialized Pro-Resolving Mediators (SPMs) (Resolvins, Protectins) n3_Intake->SPMs Less_Potent Production of less potent eicosanoids (3-series PGs, 5-series LTs) Comp_AA->Less_Potent Outcome1 Reduced chronic inflammation Promotion of inflammation resolution Less_Potent->Outcome1 SPMs->Outcome1 n3_Intake2 n-3 LCPUFA (EPA/DHA) Intake Act_PPAR Activation of Transcriptional Regulators (PPARα) n3_Intake2->Act_PPAR Act_AMPK Activation of AMPKα & FGF21 signaling n3_Intake2->Act_AMPK Upreg_BetaOx Upregulation of Fatty Acid Oxidation (mitochondrial & peroxisomal β-oxidation) Act_PPAR->Upreg_BetaOx Outcome2 Increased Energy Expenditure Reduced Fat Mass (Lower plasma TG & NEFA) Upreg_BetaOx->Outcome2 Upreg_UCP1 Upregulation of UCP1 & Mitochondrial Biogenesis in BAT Act_AMPK->Upreg_UCP1 Upreg_UCP1->Outcome2 n3_Intake3 n-3 LCPUFA (EPA/DHA) Intake Inc_Raft_Cond Alters Membrane Properties (Increased lipid raft condensation) n3_Intake3->Inc_Raft_Cond Suppress_Signal Suppresses recruitment of signaling molecules (PKCθ, PLCγ-1) to Immunological Synapse Inc_Raft_Cond->Suppress_Signal Suppress_Prolif Suppresses T-cell proliferation Suppress_Signal->Suppress_Prolif Outcome3 Attenuated Immune Response Suppress_Prolif->Outcome3

Key Takeaways for Research and Development

  • Source Matters: For direct physiological effects, especially in neurology and immunology, pre-formed EPA and DHA are far more efficacious than the plant-based precursor ALA due to the inefficient conversion in humans [1].
  • Mechanistic Synergy: The health benefits of n-3 LCPUFAs arise from the synergy of multiple mechanisms—modulating lipid metabolism, promoting the resolution of inflammation, and directly influencing cell membrane structure and signaling [1] [6] [7].
  • Ratio is Crucial: The dietary n-6/n-3 PUFA ratio is a critical factor. Formulations aiming to leverage n-3 benefits should aim for a balanced ratio, as an excess of n-6 PUFA can counteract the positive effects [6] [4].
  • Emerging Sources: Microalgae represent a sustainable and potent alternative source of EPA and DHA, with different strains offering unique lipid profiles that can be selected for specific applications [8] [2].

References

Chol-N3 versus standard cholesterol treatments

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison at a Glance

Treatment LDL-C Reduction Triglyceride Reduction HDL-C Impact TC/HDL Ratio Key Safety Notes
Omega-3 Fatty Acids (as monotherapy) Not Significant [1] Significant (mechanism of action) [2] [1] May Improve [3] Improves [1] Well-tolerated; may increase gastrointestinal events when combined with statins [1].
Statin Monotherapy Significant (Primary effect) [2] [4] Moderate Modest increase in some studies [3] Improves Established long-term safety profile [4].
Statin + Omega-3 Combination No significant additional LDL-C lowering vs. statin alone [1] Greater than statin alone [1] Potentially greater than statin alone [3] Superior improvement vs. statin alone [1]
Other Non-Statin Therapies (PCSK9 mAbs, Inclisiran) Superior reduction (vs. ezetimibe/bempedoic acid) [5] Data not fully available in search results Data not fully available in search results Data not fully available in search results

Detailed Experimental Data and Protocols

For a rigorous comparison, here is a detailed breakdown of the experimental findings and methodologies from the key studies.

Efficacy of Combination Therapy vs. Statin Monotherapy

A 2018 meta-analysis directly compared the combination of statins and omega-3 fatty acids against statin monotherapy [1].

  • Primary Efficacy Outcome: The combination therapy provided a significantly greater reduction in the Total Cholesterol/HDL Cholesterol ratio than statin alone (Standard Difference in Means: -0.215; 95% CI: -0.359 to -0.071) [1].
  • LDL-C Outcome: There was no significant difference in LDL-C levels between the combination therapy and statin monotherapy groups [1]. This confirms that the primary lipid-lowering benefit of adding omega-3s is not through further LDL-C reduction.
  • Safety Outcome: The analysis found no significant difference in total adverse events between the two groups. However, gastrointestinal adverse events were significantly more frequent in the combination group (Relative Risk = 0.547; 95% CI 0.368–0.812) [1].
Protocol of the 2018 Meta-Analysis [1]
  • Search Strategy: Researchers searched online databases including MEDLINE (via OVID and PubMed) and the Cochrane Library up to January 2017. They used MeSH terms and text words related to statins, omega-3 fatty acids, and dyslipidemias.
  • Study Selection: Included studies were randomized clinical trials (RCTs) that compared the efficacy and safety of statins plus omega-3 fatty acids versus statin monotherapy, included measurements of lipid profiles, and described adverse events.
  • Data Analysis: A random-effects model was used for meta-analysis. Efficacy was assessed by the mean change in lipid parameters, and safety was assessed by the relative risk of adverse events.
Novel Therapeutic Approach: Statin Dose Reduction

A 2018 pilot study explored a unique protocol for using nutraceuticals, including omega-3s, to enable a reduction in statin dosage [6].

  • Phase 1: Type 2 diabetic patients on statins received a 6-week supplementation with fish oil (1.7 g EPA+DHA/day), plant sterols (2.2 g/day), and green tea. This led to significant reductions in LDL-C (-13.7%) and C-reactive protein (-35.5%).
  • Phase 2: "Good responders" were identified and entered a 12-week pilot protocol. For the first 6 weeks, they maintained their standard statin dose with supplementation. For the next 6 weeks, their statin dose was reduced by 50% while continuing supplementation.
  • Finding: No significant differences were observed in plasma lipids, inflammation, or other markers after the 50% statin dose reduction compared to the period of standard therapy plus supplementation [6]. This suggests a potential strategy for personalized medicine in statin-intolerant patients.

Mechanisms of Action and Signaling Pathways

The differential effects on lipid parameters stem from the distinct mechanisms of action of these therapies. The following diagram illustrates the cholesterol biosynthesis pathway and the points of intervention for different treatments.

cholesterol_pathway start Acetyl-CoA hmg_coa HMG-CoA start->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMGCR fpp Farnesyl-PP (FPP) mevalonate->fpp isoprenoids Isoprenoids (For protein prenylation) mevalonate->isoprenoids Branch squalene Squalene fpp->squalene fpp->isoprenoids cholesterol Cholesterol squalene->cholesterol pcsk9 PCSK9 cholesterol->pcsk9 Regulates ldl_receptor LDL Receptor Recycling statins Statins statins->hmg_coa Inhibits pcsk9->ldl_receptor Targets for Degradation pcsk9_mabs PCSK9 mAbs pcsk9_mabs->pcsk9 Inhibits inclisiran Inclisiran inclisiran->pcsk9 Silences omega3 Omega-3 Fatty Acids vldl Reduced VLDL Production omega3->vldl Reduces triglycerides Triglycerides vldl->triglycerides Lowers

The pathway highlights several key mechanisms:

  • Statins work at the top of the pathway by inhibiting HMG-CoA reductase, reducing the liver's production of cholesterol and its intermediates [2].
  • PCSK9 Monoclonal Antibodies and Inclisiran work indirectly by increasing the number of LDL receptors on the liver surface, thereby enhancing the clearance of LDL-C from the bloodstream [5].
  • Omega-3 Fatty Acids have a different primary mechanism. They reduce the liver's production of VLDL (Very-Low-Density Lipoprotein), which is a primary carrier of triglycerides in the blood. This explains their potent triglyceride-lowering effect with minimal direct impact on LDL-C [2] [1].

Interpretation and Research Implications

For researchers and drug development professionals, the data suggests several key considerations:

  • Combination Strategy: Omega-3 fatty acids are not a direct substitute for statins but can be a complementary therapy, primarily for managing triglycerides and improving the overall lipid profile (TC/HDL ratio) [1].
  • Residual Risk: Even with effective LDL-C lowering from statins, a residual cardiovascular risk remains. Omega-3s may address some components of this risk, such as high triglycerides and inflammation [2] [6].
  • Personalized Medicine: The concept of "responders" to nutraceutical supplementation is emerging. Identifying patient profiles, such as those with high cholesterol absorption rates, could lead to more effective, personalized combination regimens [6].

References

Chol-N3 bioequivalence and superiority studies

Author: Smolecule Technical Support Team. Date: February 2026

Chol-N3 as a Scientific Probe

The bioorthogonal-based cholesterol probe (this compound) was developed to directly visualize and characterize cholesterol-rich nanodomains (lipid rafts) in living cells at a resolution previously unattainable [1] [2]. Its "superiority" is demonstrated through direct comparison with existing methodological challenges, rather than against other specific named probes.

The table below summarizes the key experimental findings that establish its performance profile:

Performance Feature Experimental Finding Key Experimental Data & Methods

| Structural Fidelity | Mimics cholesterol without perturbing native membrane structure [1]. | • Test Systems: Synthetic membranes & cellular membranes. • Method: Combined with super-resolution microscopy to confirm native behavior and organization. | | Spatial Resolution | Reveals cholesterol-rich nanodomains <50 nm in resting living cells [1] [2]. | • Method: Live-cell super-resolution microscopy. • Finding: Direct visualization of sub-diffraction limit domains at the plasma membrane. | | Temporal Resolution | Capable of revealing multiple cholesterol diffusion modes in living cells [1]. | • Method: Live-cell imaging to track spatiotemporal organization. | | Functional Application | Identifies nanoscale lipid heterogeneity and tracks cholesterol dynamics [1]. | • Finding: Demonstrated potential for imaging across thick organ samples. |

Detailed Experimental Protocols

The core methodology for utilizing this compound in imaging studies involves a two-step process [1]:

  • Metabolic Incorporation: The this compound probe is introduced into living cells. Due to its design, it is seamlessly incorporated into cellular membranes in place of native cholesterol, without disrupting the membrane's natural organization and dynamics.
  • Bioorthogonal Labeling for Detection: After incorporation, the azide group (N3) on the probe specifically and efficiently reacts with a fluorescent dye that is modified with a paired bioorthogonal group (e.g., dibenzylcyclooctyne, DBCO) via a copper-free "click chemistry" reaction [3]. This reaction attaches the fluorescent label to the probe, allowing for high-resolution visualization.

For super-resolution imaging, the labeled cells are then imaged using advanced microscopy techniques (e.g., STORM, STED, or similar) that overcome the diffraction limit of light, enabling the visualization of nanodomains as small as 50 nm [1] [2].

Relevant Signaling Pathway: Cholesterol in Hedgehog Signaling

While this compound itself is a research tool, cholesterol is a critical biological molecule that directly activates signaling pathways. One prominent example is the Hedgehog (Hh) signaling pathway, which is essential in embryogenesis and cancer [4].

The pathway mechanism is as follows:

G Hh Hedgehog (Hh) Ligand Ptch Patched (Ptch) Hh->Ptch Binds & Inhibits Cholesterol Cholesterol Ptch->Cholesterol Regulates Access to Smo Smoothened (Smo) Cholesterol->Smo Binds & Activates TargetGenes Target Gene Transcription Smo->TargetGenes Activates

This diagram illustrates that cholesterol is not just a structural component but also a direct signaling molecule. Research has shown that cholesterol activates Smoothened (Smo) by binding to its extracellular cysteine-rich domain (CRD), inducing a conformational change that triggers the downstream signaling cascade [4]. This pathway is a key example of the biological processes that probes like this compound can help to investigate in greater detail.

Key Takeaways

  • This compound is a research tool, not a drug, so standard pharmaceutical bioequivalence studies do not apply.
  • Its superiority is proven by its ability to enable the first direct visualization of nanoscale cholesterol domains in living cells without perturbing the membrane.
  • The key advantages it holds over previous methods are its high spatial resolution (<50 nm), non-perturbative nature, and compatibility with live-cell imaging.

References

Chol-N3 combination therapy synergistic effects

Author: Smolecule Technical Support Team. Date: February 2026

Synopsis of Combination Therapy Effects

The following table summarizes key findings from clinical and preclinical studies on n-3 PUFA combination therapies, demonstrating their synergistic and complementary effects.

Combination Therapy Study Model / Population Key Synergistic/Complementary Effects Experimental Evidence & Metrics
UDCA + n-3 PUFA [1] Humans with cholesterol gallstones (Randomized Clinical Trial) Enhanced Gallstone Dissolution: Combination showed a strong trend for higher dissolution rate (45.7% vs. 9.9%, p=0.070) and a significantly higher radiological response rate (90.5% vs. 41.7%, p=0.007) compared to UDCA monotherapy [1].
Phytosterols + n-3 LCPUFA [2] Hyperlipidemic humans (Randomized Controlled Trial) Synergistic & Complementary Lipid-Lowering: The combination significantly reduced Total-C (-13.3%) and LDL-C (-12.5%), differing from n-3 alone. n-3 components raised HDL-C (8.6%) and reduced TG (-25.9%), effects not seen with phytosterols alone [2].
Statin + n-3 PUFA [3] Review of CVD Prevention Mechanisms Overlapping Pleiotropic Effects: Potential for synergistic action through shared mechanisms like improved endothelial function, anti-thrombotic, and anti-inflammatory effects. Potential Antagonism: Concurrent use may lead to drug-supplement interactions via shared Cytochrome P450 metabolic pathways, potentially affecting efficacy [3].
PKN3 siRNA + Doxorubicin [4] Mouse models of liver & lung metastases (Preclinical) Context-Dependent Efficacy: In a PKN3-negative liver metastasis model (MCF-7), the combination significantly inhibited tumor growth, whereas either agent alone did not. This suggests a combinational effect that is independent of tumor cell PKN3 expression [4].

Experimental Protocols & Methodologies

For researchers designing experiments, here are detailed methodologies from the cited studies.

Clinical Trial: UDCA + n-3 PUFA for Gallstone Dissolution [1]

This protocol provides a framework for a randomized, controlled clinical trial design.

  • Study Design: Randomized, prospective, parallel-group trial.
  • Patient Population: Adults with gallstones ≤15 mm in diameter on ultrasonography, radiolucent stones, and no to mild symptoms.
  • Intervention Groups:
    • Monotherapy Group: UDCA (200 mg, three times daily).
    • Combination Group: UDCA (200 mg, three times daily) + n-3 PUFA (1,000 mg, three times daily).
  • Treatment Duration: 6 months.
  • Primary Endpoints:
    • Gallstone dissolution rate: Percentage change in gallstone size from baseline, measured via ultrasound.
    • Radiological response rate: Proportion of patients showing a complete (100% dissolution), partial (≥50% dissolution), or minimal (<50% dissolution) response.
  • Safety Monitoring: Adverse events were assessed via interviews every 8 weeks and graded using Common Terminology Criteria for Adverse Events (CTCAE).
Preclinical Study: siRNA + Chemotherapy for Metastasis [4]

This methodology details in vivo siRNA delivery and efficacy testing in combination with chemotherapy.

  • Animal Models: Mice with established liver or lung metastases from human breast cancer (MDA-MB-231, MCF-7) or murine lung carcinoma (LLC) cell lines.
  • Test Agents:
    • PKN3 siRNA: Target-specific siRNA. Control siRNA (Cont siRNA) was used as a negative control.
    • Chemotherapy: Doxorubicin (DXR).
  • Formulation & Delivery:
    • siRNA was complexed with cationic liposomes (e.g., DOTAP/Chol or DOTAP/DOPE) to form lipoplexes for in vivo delivery.
    • Liver Metastasis Model: Sequential intravenous injection of chondroitin sulfate followed by DOTAP/Chol lipoplexes to target the liver.
    • Lung Metastasis Model: Intravenous injection of DOTAP/DOPE lipoplexes, which naturally accumulate in the lungs.
  • Efficacy Assessment:
    • Tumor Growth Inhibition: Measurement of metastatic tumor growth in target organs.
    • Gene Expression Analysis: Suppression of PKN3 mRNA in tumor and stromal cells was confirmed via RT-PCR.
    • Histological Analysis: Changes in vasculature structure within tumors were evaluated.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of n-3 PUFA combinations arise from targeting multiple, complementary biological pathways. The diagram below illustrates the proposed mechanisms for two key combinations.

G cluster_0 Phytosterols + n-3 LCPUFA [2] cluster_1 Statin + n-3 PUFA [3] Start1 Dietary Intake PS Phytosterols Start1->PS n3 n-3 LCPUFA Start1->n3 PS_Mech Competes with dietary cholesterol for absorption in the intestine PS->PS_Mech n3_Mech Activates PPARα, increases lipoprotein lipase activity n3->n3_Mech PS_Effect Reduces Total Cholesterol and LDL-C PS_Mech->PS_Effect Synergy Complementary & Synergistic Lipid Profile Improvement PS_Effect->Synergy n3_Effect Lowers Triglycerides Raises HDL-C n3_Mech->n3_Effect n3_Effect->Synergy Start2 Patient with Residual CVD Risk Statin Statin Start2->Statin n3_2 n-3 PUFA Start2->n3_2 Statin_Mech Inhibits HMG-CoA Reductase (Liver Cholesterol Synthesis) Statin->Statin_Mech n3_Mech2 Pleiotropic Effects: • Anti-inflammatory • Improved endothelial function • Anti-thrombotic n3_2->n3_Mech2 Statin_Effect Lowers LDL-C Statin_Mech->Statin_Effect n3_Effect2 Addresses Non-LDL Residual Risk n3_Mech2->n3_Effect2

Research Implications and Future Directions

The evidence supports the strategic value of n-3 PUFA combination therapies. For your comparison guides, consider these focal points:

  • Overcoming Therapeutic Ceilings: As seen in IBD and cancer metastasis research, combining agents with different mechanisms of action can break through the efficacy limits of monotherapies [4] [5].
  • Managing Residual Risk: Even with potent statin therapy, residual cardiovascular risk persists. n-3 PUFA combinations target other atherogenic components like triglycerides and inflammation, offering a path to more comprehensive risk reduction [3] [6].
  • Importance of Trial Design: The positive outcomes from well-designed randomized trials [1] [7] underscore that proving combination efficacy requires rigorous clinical evaluation, not just mechanistic plausibility.

References

Chol-N3 comparative safety profile assessment

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Insights and Safety of n-3 PUFAs

Omega-3 PUFAs, primarily EPA (eicosapentaenoic acid) and DHA (docosahexaenoic acid), are known for their lipid-lowering and cardioprotective effects. Their safety and efficacy are influenced by formulation, dose, and purity.

The table below summarizes the safety and efficacy profiles of different n-3 PUFA formulations from key clinical trials.

Trial Name Formulation Primary Patient Population Efficacy Highlights Safety Highlights
REDUCE-IT [1] Icosapent Ethyl (high-purity EPA ethyl ester) Patients with high CV risk and elevated triglycerides on statins Significant reduction in CV events and mortality [1] Well-tolerated; noted increased risk of atrial fibrillation and hospitalization for heart failure in some patients [1]
JELIS [1] EPA + Statin Japanese patients with high cholesterol Significant reduction in major coronary events [1] Demonstrated good safety profile alongside statin therapy [1]
STRENGTH [1] EPA/DHA Carboxylic Acid (a different formulation) Patients with high CV risk Trial was stopped early due to futility [1] Highlighted importance of formulation specificity and patient selection [1]

The molecular mechanisms by which n-3 PUFAs exert their pleiotropic effects are complex. They incorporate into cell membranes, altering fluidity and influencing signal transduction [1]. The following diagram outlines their key pathways and safety considerations.

G O3 n-3 PUFA Intake Mem Membrane Incorporation O3->Mem A3 Safety Consideration: Gastrointestinal Issues O3->A3 NFkB Inhibition of NF-κB Mem->NFkB NLRP3 Inhibition of NLRP3 Inflammasome Mem->NLRP3 TxA Reduced Thromboxane A2 Mem->TxA Adip Increased Adiponectin Mem->Adip Oxi Inhibition of Lipoprotein Oxidation Mem->Oxi eNOS Increased NO Production Mem->eNOS Cyt Reduced Inflammatory Cytokines (IL-1β, TNF-α, MCP-1) NFkB->Cyt S1 Anti-inflammatory Effects NLRP3->S1 Cyt->S1 S2 Anti-thrombotic Effects TxA->S2 S4 Metabolic Effects Adip->S4 Oxi->S4 S3 Improved Endothelial Function eNOS->S3 A2 Safety Consideration: Atrial Fibrillation S1->A2 A1 Safety Consideration: Bleeding Risk (Theoretical) S2->A1

Key experimental findings supporting these mechanisms include:

  • Anti-inflammatory Effects: In the ANCHOR trial, Icosapent Ethyl (4 g/day) significantly reduced high-sensitivity CRP (hsCRP) by 21.5% versus placebo. In REDUCE-IT, hsCRP was reduced by 39.9% at year 2 [1]. In vitro studies show EPA can block NLRP3 inflammasome activation and reduce gene expression of IL-1β, TNF-α, and MCP-1 [1].
  • Anti-thrombotic Effects: EPA has been shown to decrease platelet aggregation and adhesion, and reduce thromboxane A2 formation [1].
  • Endothelial Function: Studies demonstrate that EPA significantly improves flow-mediated dilation (FMD) and increases nitric oxide (NO) production in human endothelial cells [1].

Safety Profile of Newer Lipid-Lowering Agents

For a comprehensive comparison, it is useful to consider the safety profiles of other non-statin lipid-lowering agents. Inclisiran and Bempedoic Acid are two recently approved drugs with distinct mechanisms and safety considerations [2].

The table below provides a comparative overview of these agents.

Agent Mechanism of Action Dosing & Administration Key Efficacy Key Safety Profile
Inclisiran [2] siRNA targeting PCSK9 mRNA in the liver Subcutaneous injection, twice yearly Reduces LDL-C by ~50% Generally well-tolerated; most common AEs are injection site reactions (mild and transient); no dose adjustment for mild-moderate renal/hepatic impairment
Bempedoic Acid [2] Oral inhibitor of ATP-citrate lyase (upstream of HMG-CoA reductase) Oral, once daily Reduces LDL-C by 17-21% vs. placebo Avoids muscle-related AEs (enzyme not present in muscle); modest increase in incidence of gout and cholelithiasis

Experimental Protocols for Safety Assessment

For researchers designing studies, here are summaries of key experimental methodologies cited in the results.

  • Microscale Thermophoresis (MST) for Binding Affinity: This protocol was used to determine the binding affinity between LYCHOS (a cholesterol sensor) and the GATOR1 complex. Purified LYCHOS and recombinant GATOR1 are prepared. The LYCHOS is labeled and mixed with a series of concentrations of GATOR1. The mixture is loaded into capillaries, and a laser is applied to create a temperature gradient. The movement of molecules in response to this gradient (thermophoresis) is measured by fluorescence. The change in movement is plotted against the concentration of GATOR1 to calculate the binding affinity (Kd), which was found to be 7.6 μM, consistent with other methods [3].

  • snRNA-seq for Cholesterol Metabolic Dysregulation: This protocol was used to investigate stress-induced cholesterol dysregulation in oligodendrocytes [4].

    • Tissue Collection & Nuclei Isolation: Hypothalamic tissues are collected from mice (e.g., control and stress models). Nuclei are isolated from the tissues.
    • Library Preparation & Sequencing: Single-nucleus RNA-seq libraries are prepared using a platform like 10x Genomics and sequenced.
    • Bioinformatic Analysis: Sequencing data is processed with tools like the Seurat package in R. Quality control is performed, and cells are clustered. Cell types (e.g., oligodendrocyte precursor cells OPCs, mature OLGs) are annotated based on known markers.
    • Differential Expression & Pathway Analysis: Differentially expressed genes (DEGs) between groups are identified. Genes are clustered and analyzed for enrichment in pathways like "cholesterol metabolism" and "myelination." Pseudotime analysis can be used to reconstruct disrupted differentiation trajectories [4].

Key Takeaways for Drug Development

  • Formulation and Purity are Critical: The conflicting outcomes of major trials like REDUCE-IT and STRENGTH suggest that not all n-3 PUFA formulations are therapeutically equivalent. The specific chemical structure (ethyl ester vs. carboxylic acid) and purity (EPA-only vs. EPA/DHA mix) are critical factors influencing both efficacy and safety [1].
  • Long-Term Safety Monitoring is Essential: For newer agents like Inclisiran, while phase III trials show an acceptable safety profile, long-term outcome studies (ORION-4, VICTORION-2P) are still pending and will provide a more complete safety picture [2].
  • Mechanistic Understanding Informs Safety: Understanding the molecular pathways, such as the distinct roles of EPA and DHA or the tissue-specific action of Bempedoic Acid, helps predict potential adverse effects and guides appropriate patient selection [1] [2].

References

Chol-N3 mechanistic differences from existing therapies

Author: Smolecule Technical Support Team. Date: February 2026

Chol-N3: A Research Tool, Not a Therapy

This compound is described in the search results as a bioorthogonal-based cholesterol probe [1]. Its core function is to act as a diagnostic and research tool, allowing scientists to visualize the distribution and nanoscale heterogeneity of cholesterol in the membranes of living cells using super-resolution microscopy [1]. It is explicitly stated to be "for research use only, not for human use" [1].

This purpose is fundamentally different from that of the therapies mentioned in the other search results, which are designed to treat diseases.

Comparative Analysis: Mechanism and Purpose

The table below summarizes how this compound contrasts with other cholesterol-related technologies found in the search results.

Technology / Molecule Primary Function Mechanism of Action
This compound Research probe for imaging Incorporates into cell membranes, allowing visualization of cholesterol domains via bioorthogonal chemistry and super-resolution microscopy [1].
Chol-DsiRNA Polyplexes Therapeutic RNA delivery Cholesterol modification helps form polymer-based nanoparticles for delivering siRNA/DsiRNA to tumors, improving stability and cellular uptake to silence target genes like STAT3 [2].
Cholesterol-functionalized NPs (Chol-NP) Anti-bacterial therapeutic Cholesterol on nanoparticle surface acts as "bait" for H. pylori; upon bacterial internalization, nanoparticles disrupt the membrane, eradicating the infection [3].
Cholesterol in Hedgehog Signaling Endogenous signaling activator Cholesterol directly binds to and activates the Smoothened (Smo) receptor, acting as a second messenger in a critical developmental pathway [4].
Cholesterol in NASH Progression Disease-promoting molecule Increased hepatocyte cholesterol activates a calcium-RhoA pathway that stabilizes the TAZ protein, promoting fibrotic non-alcoholic steatohepatitis (NASH) [5].

Experimental Context for this compound

The search results provide limited but specific experimental details for this compound, which can help clarify its application [1]:

  • Cell Model: SH-SY5Y cells (a human neuroblastoma cell line).
  • Concentration Used: 15 µM and 25 µM.
  • Incubation Time: 16 hours.
  • Key Finding: The distribution of this compound in live cells provided direct evidence of nanoscale domain structures in the plasma membrane.

Visualizing the Broader Cholesterol Landscape

To better position this compound, it helps to understand the diverse biological roles of cholesterol that other technologies target. The diagrams below illustrate two key mechanistic pathways identified in the search results.

architecture cluster_1 Hedgehog Signaling Pathway [4] Hh Ligand Hh Ligand Inhibits Ptch Inhibits Ptch Hh Ligand->Inhibits Ptch Binds Smo Activation Smo Activation Inhibits Ptch->Smo Activation Cellular Cholesterol Cellular Cholesterol Binds Smo CRD Binds Smo CRD Cellular Cholesterol->Binds Smo CRD Activates Conformational Change Conformational Change Binds Smo CRD->Conformational Change Gene Transcription Gene Transcription Conformational Change->Gene Transcription

architecture cluster_1 Cholesterol in NASH Fibrosis [5] Increased Hepatocyte Cholesterol Increased Hepatocyte Cholesterol ASTER-B/C Internalization ASTER-B/C Internalization Increased Hepatocyte Cholesterol->ASTER-B/C Internalization Activates sAC (ADCY10) Activates sAC (ADCY10) ASTER-B/C Internalization->Activates sAC (ADCY10) Triggers Calcium Release Triggers Calcium Release Activates sAC (ADCY10)->Triggers Calcium Release Activates RhoA Activates RhoA Triggers Calcium Release->Activates RhoA Inhibits β-TrCP Inhibits β-TrCP Activates RhoA->Inhibits β-TrCP Stabilizes TAZ Protein Stabilizes TAZ Protein Inhibits β-TrCP->Stabilizes TAZ Protein Promotes Fibrotic NASH Promotes Fibrotic NASH Stabilizes TAZ Protein->Promotes Fibrotic NASH

Research Implications and Future Directions

While this compound is not a therapy, its capabilities are significant for basic research. By providing a means to directly visualize nanoscale lipid heterogeneity [1], it can help scientists:

  • Investigate Mechanisms: Precisely study how cholesterol distribution influences signaling pathways (like the one in the first diagram above) in health and disease.
  • Evaluate Therapies: Act as a tool to monitor changes in membrane cholesterol caused by existing therapeutic candidates, such as the Chol-DsiRNA polyplexes or cholesterol-functionalized nanoparticles.

References

Cost-Effectiveness of Cholesterol Management Strategies

Author: Smolecule Technical Support Team. Date: February 2026

While not addressing "Chol-N3" directly, recent systematic reviews have synthesized evidence on other interventions. The following table summarizes key findings from economic evaluations of Familial Hypercholesterolemia (FH) screening strategies, which provide a relevant point of comparison [1] [2].

Screening Strategy Target Population Synthesized ICER (USD per QALY) Conclusion on Cost-Effectiveness
Cascade Screening [1] [2] Relatives of identified FH patients $49,630 Cost-effective; more pronounced in younger adults.
Universal Screening [1] [2] Young adults (e.g., aged 18-40) $20,860 Cost-effective.
Universal + Reverse Cascade [1] Children (1-2 years) combined with parent screening Evidence supports cost-effectiveness Cost-effective.

Key Context: The 2025 AHA/ACC Statement defines the U.S. cost-effectiveness threshold as $120,000 per QALY gained [3]. The strategies above are well under this threshold, making them highly cost-effective.

Insights on Dietary Supplements as Alternatives

A 2024 narrative review evaluated several dietary supplements for hypercholesterolemia. While it did not perform a formal cost-effectiveness analysis, it provides context on efficacy and considerations for alternatives to statins [4].

  • Red Yeast Rice: Shown to effectively reduce cholesterol levels, as it contains monacolin K, a natural compound similar to statins. However, concerns exist regarding product quality control and variability [4].
  • Bergamot: Evidence suggests it has cholesterol-lowering properties, potentially through specific flavonoids [4].
  • Flaxseed: Appears to have a beneficial impact on cholesterol levels [4].
  • General Concerns: The review highlights that a major concern with dietary supplements is the lack of supervision and quality control compared to pharmaceutical drugs [4].

Methodological Framework for Cost-Effectiveness Analysis

For a robust CEA that meets current standards for publication, recent literature suggests these key considerations [3] [5]:

  • Updated Threshold: Use the $120,000 per QALY threshold for the U.S. context [3].
  • Perspective and Reporting: Clearly define the analysis perspective (e.g., healthcare sector, societal) and report all costing data transparently to allow for adaptation and validation [3] [5].
  • Modeling Approaches: Most health economic evaluations for chronic conditions like hypercholesterolemia use a combination of decision-tree models (for short-term outcomes like screening) and Markov models (for long-term disease progression and outcomes) over a lifetime horizon [1] [2].
  • Equity Considerations: There is a growing emphasis on incorporating health equity impacts into economic evaluations [3] [2].

Experimental Workflow for Economic Evaluation

The diagram below outlines a generalized workflow for conducting a cost-effectiveness analysis, synthesized from the methodologies used in the reviewed studies [1] [2].

Start Define Comparative Strategies A Construct Decision Tree (Model short-term events) Start->A B Develop Markov Model (Simulate long-term outcomes) A->B C Populate with Input Data (Costs, utilities, clinical efficacy) B->C D Run Model Simulation (Calculate costs and QALYs) C->D E Calculate ICER D->E F Perform Sensitivity Analyses (Test result robustness) E->F

How to Proceed with Your Research on this compound

Since "this compound" was not identified in the current literature, here are steps you can take:

  • Verify the Compound Name: Double-check the precise name and composition of "this compound". It is possible it is known in the scientific literature by a different, more generic chemical name.
  • Search for Clinical Trials: Look for published or ongoing clinical trials investigating "this compound". Efficacy and safety data from these studies are essential inputs for any cost-effectiveness model.
  • Conduct a De Novo Analysis: Using the methodological framework above, you may need to conduct an original cost-effectiveness analysis. This would require gathering primary data on the clinical efficacy, downstream health outcomes, and direct/indirect costs associated with this compound versus your chosen alternatives.

References

×

XLogP3

7.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

385.309312876 Da

Monoisotopic Mass

385.309312876 Da

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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